3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c9-3-1-2-8-4-6-7-5-8/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFQZUIYYGSLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512371 | |
| Record name | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27106-94-1 | |
| Record name | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 3-(4H-1,2,4-triazol-4-yl)propan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. By grounding the proposed synthesis in established chemical principles and providing a framework for self-validation through analytical characterization, this document serves as a practical resource for the laboratory-scale preparation of this target molecule.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in the design of novel therapeutic agents. The synthesis of N-substituted 1,2,4-triazoles is a key area of research, with a focus on developing efficient and regioselective methodologies.[3] This guide focuses on the synthesis of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol, a derivative that incorporates a flexible propanol side chain, offering a potential point for further chemical modification.
Proposed Synthetic Pathway: N-Alkylation of 1,2,4-Triazole
The most direct and widely employed method for the synthesis of N-substituted 1,2,4-triazoles is the direct alkylation of the parent heterocycle.[3] This approach is favored for its simplicity and the ready availability of starting materials. The proposed synthesis of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol involves the nucleophilic substitution reaction between 1,2,4-triazole and a suitable three-carbon electrophile bearing a protected or unprotected hydroxyl group.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the nitrogen-carbon bond, leading back to 1,2,4-triazole and a 3-halopropanol, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol.
Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism and Regioselectivity
The alkylation of 1,2,4-triazole can theoretically yield two different isomers: the N1-substituted and the N4-substituted product. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base employed, and the reaction solvent. In many cases, a mixture of isomers is obtained, necessitating chromatographic separation.[4] However, specific conditions can favor the formation of one isomer over the other. For the synthesis of the desired 4-substituted product, the choice of a suitable base and solvent system is critical.
The reaction proceeds via the deprotonation of the 1,2,4-triazole ring by a base to form the triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 3-halopropanol in an SN2 reaction.
Caption: Generalized mechanism for the N-alkylation of 1,2,4-triazole.
Detailed Experimental Protocol
The following protocol is a proposed method for the synthesis of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol, adapted from general procedures for the N-alkylation of 1,2,4-triazoles.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | ≥98% | Sigma-Aldrich |
| 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | ≥98% | Sigma-Aldrich |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Fisher Scientific |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Preparation of the Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Formation of the Triazolide Anion: To the flask, add 1,2,4-triazole (1.0 eq) and anhydrous dimethylformamide (DMF, 5 mL/mmol of triazole). Stir the mixture until the triazole is completely dissolved. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the solution at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Addition of the Alkylating Agent: Dissolve 3-chloropropan-1-ol (1.05 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product, which may contain a mixture of N1 and N4 isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Scientific Rationale and Self-Validation
-
Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates 1,2,4-triazole to form the reactive triazolide anion. DMF is an excellent polar aprotic solvent for this reaction as it solubilizes the reactants and the anionic intermediate, facilitating the SN2 reaction.
-
Temperature and Reaction Time: The reaction is initially carried out at 0 °C during the deprotonation step to control the exothermic reaction and the release of hydrogen gas. The subsequent alkylation is performed at an elevated temperature to ensure a reasonable reaction rate. The reaction time is determined by monitoring the consumption of the starting materials via TLC.
-
Work-up and Purification: The aqueous work-up is necessary to remove the inorganic salts and DMF. Extraction with ethyl acetate isolates the product. Column chromatography is a standard and effective method for separating the potential N1 and N4 isomers, which often have different polarities.
-
Analytical Validation: The structure of the final product must be confirmed by spectroscopic methods. The expected ¹H NMR spectrum of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol would show characteristic signals for the triazole protons (two singlets), and the propyl chain protons (three multiplets). The ¹³C NMR would show distinct signals for the triazole carbons and the three carbons of the propanol chain. IR spectroscopy should reveal a broad absorption band for the hydroxyl group. Mass spectrometry will confirm the molecular weight of the compound.
Conclusion
This technical guide outlines a robust and scientifically sound pathway for the synthesis of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol via the N-alkylation of 1,2,4-triazole. By providing a detailed experimental protocol, discussing the underlying chemical principles, and emphasizing the importance of analytical validation, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this compound can open avenues for the development of novel molecules with potential therapeutic or material applications.
References
- Holm, S. C. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
- Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
- Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 45(43), 8073-8076.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113.
-
Request PDF. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
- MDPI. (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 26(11), 3374.
-
International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
- Al-Soud, Y. A., et al. (2003). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Archiv der Pharmazie, 336(1-2), 73-79.
Sources
Spectroscopic Blueprint of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic characteristics of the heterocyclic compound 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol . Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific molecule are not widely published, this guide constructs a robust and predictive spectroscopic profile based on established principles and extensive data from analogous 4-substituted-1,2,4-triazole derivatives. This approach offers a reliable framework for the identification and characterization of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol in a research or quality control setting.
Molecular Structure and Hypothetical Synthesis
The structure of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is characterized by a propan-1-ol chain attached to the N4 position of a 4H-1,2,4-triazole ring.
Molecular Structure Diagram
Caption: Molecular structure of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
A plausible and efficient synthesis of this compound involves the N-alkylation of 4H-1,2,4-triazole. This common synthetic strategy provides a high degree of regioselectivity for the N4 position, particularly when using appropriate bases and solvents[1][2].
Hypothetical Synthesis Workflow
Caption: Proposed synthetic pathway for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3-8.5 | Singlet | 2H | H-3, H-5 (Triazole) | The protons on the 1,2,4-triazole ring are in an electron-deficient environment, leading to a downfield chemical shift. In 4-substituted 4H-1,2,4-triazoles, these protons are chemically equivalent and appear as a sharp singlet[3][4]. |
| ~4.1-4.3 | Triplet | 2H | N-CH₂ | The methylene group directly attached to the nitrogen atom of the triazole ring is deshielded and appears as a triplet due to coupling with the adjacent CH₂ group. |
| ~3.4-3.6 | Triplet | 2H | CH₂-OH | The methylene group attached to the hydroxyl group is also deshielded and appears as a triplet due to coupling with the adjacent CH₂ group. |
| ~1.8-2.0 | Quintet | 2H | CH₂-CH₂-CH₂ | This central methylene group is coupled to the two adjacent CH₂ groups, resulting in a quintet. |
| ~4.5-5.0 | Triplet (broad) | 1H | OH | The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and temperature. It appears as a triplet due to coupling with the adjacent CH₂ group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms it is bonded to.
Experimental Protocol:
-
Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to a series of singlets.
-
Common experiments include broadband proton-decoupled ¹³C and Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-150 | C-3, C-5 (Triazole) | The carbon atoms in the triazole ring are in an electron-poor environment and resonate at a downfield chemical shift[3]. |
| ~58-62 | CH₂-OH | The carbon atom attached to the electronegative oxygen atom is deshielded. |
| ~45-50 | N-CH₂ | The carbon atom bonded to the nitrogen of the triazole ring is also deshielded. |
| ~30-35 | CH₂-CH₂-CH₂ | The central aliphatic carbon atom is the most shielded of the propyl chain carbons. |
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.
Experimental Protocol:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.
-
The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3200-3500 (broad) | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding. |
| 2850-3000 | C-H stretch | Alkane (CH₂) | Characteristic stretching vibrations of the propanol chain. |
| ~3100 | C-H stretch | Aromatic (Triazole) | Stretching vibration of the C-H bonds on the triazole ring. |
| ~1500-1600 | C=N stretch | Triazole | Characteristic ring stretching vibrations of the triazole moiety[3]. |
| ~1250-1350 | C-N stretch | Triazole | Stretching vibration of the carbon-nitrogen bonds within the triazole ring. |
| ~1050 | C-O stretch | Primary Alcohol | Characteristic stretching vibration of the C-O bond in the propanol group. |
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like the one .
-
The mass analyzer separates the ions, and a detector records their abundance.
Predicted Mass Spectrometry Data (ESI+):
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 142.0978 (Calculated for C₅H₁₀N₃O⁺). This peak represents the intact molecule with an added proton.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural information.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pattern for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol in ESI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of analogous compounds and fundamental spectroscopic principles, offer a robust framework for the structural elucidation of this molecule. Researchers and scientists can utilize this guide as a valuable reference for the synthesis, purification, and analysis of this and related 1,2,4-triazole derivatives, ensuring a high degree of confidence in their structural assignments.
References
- Sravya, G., & N, R. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 13(2), 1000-1006.
- Bulger, P. G., et al. (2007). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of Organic Chemistry, 72(8), 2871-2877.
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113.
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. Journal of Molecular Structure, 1222, 128867.
- Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5463.
-
Pop, A., et al. (2021). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][3][5]triazoles. Molecules, 26(16), 4945.
- Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via Triflic Anhydride Activation and Microwave-Induced Cyclodehydration. Organic Letters, 17(5), 1184-1187.
- Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]
- Pustovit, Y., et al. (2023).
-
ResearchGate. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]
-
MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]
-
ResearchGate. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
Sources
"3-(4H-1,2,4-Triazol-4-yl)propan-1-ol" solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. It governs everything from reaction kinetics in synthesis to the feasibility of purification methods like crystallization, and ultimately impacts formulation strategies. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol , a heterocyclic compound of interest. In the absence of extensive published data for this specific molecule, we pivot from a simple data sheet to a more foundational guide. We will first establish a theoretical framework for predicting its solubility based on its distinct structural motifs. Subsequently, we will provide detailed, field-proven experimental protocols for accurately determining its thermodynamic and kinetic solubility, empowering researchers to generate reliable, in-house data. This document is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of this and structurally related compounds.
Introduction: The Significance of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is a cornerstone of chemical and pharmaceutical science.[1] For a molecule like 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, understanding its solubility profile is not an academic exercise; it is a prerequisite for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification to optimize yield and purity.
-
Preformulation: Informing the development of stable and bioavailable dosage forms. Poor solubility is a primary contributor to low bioavailability for orally administered drugs.[2]
-
Analytical Method Development: Choosing suitable diluents for chromatographic analysis (e.g., HPLC, LC-MS) to ensure accurate quantification.
-
High-Throughput Screening: Ensuring compounds are sufficiently dissolved in assay buffers to produce meaningful biological data.
This guide will bridge theoretical principles with practical application, providing a robust framework for assessing the solubility of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
Theoretical Solubility Profile: A Structure-Based Analysis
The solubility of a molecule is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent.[3] The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4] Let's deconstruct the target molecule to predict its behavior.
Molecular Structure: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
-
The 1,2,4-Triazole Ring: This heterocyclic moiety is the dominant polar feature of the molecule. It contains three nitrogen atoms, which can act as hydrogen bond acceptors, and an N-H group in its tautomeric form (1H-1,2,4-triazole), which can act as a hydrogen bond donor.[5][6] The parent 1H-1,2,4-triazole is known to be highly soluble in water and also soluble in alcohols like ethanol and propanol.[7][8] This aromatic ring system contributes significantly to the molecule's overall polarity.
-
The Propan-1-ol Chain: The propyl chain (-CH₂CH₂CH₂-) is a nonpolar, hydrophobic component. As the length of the hydrocarbon chain in alcohols increases, their solubility in water decreases.[9][10] However, the terminal hydroxyl (-OH) group is highly polar and capable of both donating and accepting hydrogen bonds.[4][11] This group strongly promotes solubility in polar, protic solvents.
Predicted Solubility:
Based on this analysis, 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is a polar molecule. The combined hydrogen bonding capabilities of the triazole ring and the hydroxyl group are expected to make it soluble in a range of polar organic solvents.
-
High Solubility Expected in: Polar protic solvents like methanol, ethanol, and isopropanol, where strong hydrogen bonding interactions can be formed. Also, in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent hydrogen bond acceptors.
-
Moderate to Low Solubility Expected in: Solvents of intermediate polarity such as acetone or ethyl acetate. The nonpolar propyl chain may provide some affinity for these solvents, but the highly polar end groups will limit miscibility.
-
Insolubility Expected in: Nonpolar solvents like hexane, toluene, and diethyl ether. The energy required to break the strong intermolecular hydrogen bonds of the solute would not be compensated by the weak van der Waals forces formed with these solvents.
The following table provides a curated list of solvents, categorized by polarity, that are recommended for a comprehensive solubility assessment of this compound.
| Polarity Class | Solvent | Dielectric Constant (ε) at 20°C | Rationale for Inclusion |
| Polar Protic | Methanol | 33.0 | Excellent hydrogen bond donor and acceptor. Likely to be a very good solvent. |
| Ethanol | 24.5 | Similar to methanol, widely used in synthesis and formulation.[12] | |
| Isopropanol (IPA) | 19.9 | A slightly less polar alcohol, useful for defining the lower boundary of alcohol solubility.[12] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Highly polar, excellent for dissolving a wide range of compounds for screening assays.[1] |
| Dimethylformamide (DMF) | 36.7 | A common solvent for organic reactions with strong solvating power. | |
| Acetonitrile (ACN) | 37.5 | Common mobile phase in reverse-phase chromatography; understanding solubility is critical. | |
| Intermediate | Acetone | 20.7 | A ketone that can act as a hydrogen bond acceptor. |
| Ethyl Acetate | 6.0 | An ester commonly used in extractions and chromatography; tests the balance of polar/nonpolar character.[12] | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | A common, slightly polar solvent for organic synthesis and extraction. |
| Toluene | 2.4 | An aromatic, nonpolar solvent. Solubility is expected to be very low. | |
| n-Hexane | 1.9 | A classic nonpolar alkane solvent; insolubility is highly probable. |
Experimental Determination of Solubility
While theoretical predictions are valuable, they must be validated by empirical data. We will describe two standard, complementary methods: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) method for obtaining the true equilibrium solubility value.[1][13]
Kinetic Solubility Assay
This method is rapid and requires minimal compound, making it ideal for early-stage discovery. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous or organic medium.[14]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol in 100% DMSO.
-
Plate Setup: Using a liquid handler or manual pipette, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate. Include a DMSO-only control.
-
Solvent Addition: Add 98 µL of the desired organic solvent to each well to achieve a final theoretical concentration of 200 µM and a final DMSO concentration of 2%.
-
Mixing and Incubation: Mix the plate on an orbital shaker for 5 minutes at room temperature. Then, let the plate stand for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm), where the compound does not absorb.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to the DMSO control, is reported as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" shake-flask method determines the true equilibrium solubility of a solid compound in a solvent. It is more time and resource-intensive but provides the most accurate and reliable data, essential for late-stage development and regulatory filings.[1]
-
Sample Preparation: Add an excess amount of solid 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol (e.g., 2-5 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the suspension for 24-48 hours. This extended time is crucial to ensure the solution has reached thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid material at the bottom. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).
-
Quantification: Prepare a series of dilutions of the supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from the same solid material.
-
Result Reporting: The determined concentration is the thermodynamic solubility, typically reported in mg/mL or µM. It is also crucial to visually inspect the remaining solid (e.g., by polarized light microscopy) to check for any changes in crystalline form (polymorphism), which could affect the solubility measurement.[15]
The following diagram illustrates the decision-making process and workflow for a comprehensive solubility assessment.
Caption: Experimental workflow for solubility determination.
Conclusion and Future Directions
This guide provides a dual approach for characterizing the organic solvent solubility of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol. By combining a theoretical, structure-based prediction with robust, detailed experimental protocols, researchers are equipped to generate the precise data needed to advance their projects. The polarity conferred by the 1,2,4-triazole ring and the terminal hydroxyl group suggests favorable solubility in polar organic solvents, a hypothesis that can be definitively tested using the provided shake-flask methodology. Accurate solubility data is the bedrock upon which successful process development and formulation are built, and the systematic approach outlined herein provides a reliable path to obtaining this critical information.
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A Technical Guide to the Potential Biological Activities of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol: A Scaffold for Drug Discovery
Executive Summary: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2] This guide focuses on the specific, yet underexplored, molecule 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol . While direct biological data for this compound is sparse in published literature, its structural components—the 1,2,4-triazole ring and a flexible propanol linker—suggest a strong potential for significant biological activity. Drawing upon extensive research into analogous structures, this document provides a hypothesis-driven exploration of its most probable therapeutic applications, primarily in antifungal and anticancer domains. We present the mechanistic rationale for these potential activities, detailed experimental workflows for their validation, and a forward-looking perspective on its utility as a foundational scaffold for future drug development programs.
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts favorable physicochemical properties for drug design, including metabolic stability, hydrogen bonding capability, and dipole moment characteristics.[3] Its prevalence in pharmacology is a testament to its versatile bioactivity. Compounds incorporating this core have demonstrated a wide array of therapeutic effects, including antifungal, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5][6][7]
Notably, the triazole scaffold is central to the class of "azole" antifungal drugs, such as fluconazole and itraconazole, which have revolutionized the treatment of systemic fungal infections.[1][8] More recently, its derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer progression.[3][4][9] The inherent versatility of the triazole ring allows for substitution at multiple positions, enabling chemists to fine-tune a compound's steric and electronic properties to optimize target binding and pharmacokinetic profiles.
Physicochemical Profile of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Before exploring its biological potential, it is essential to characterize the lead molecule. 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is a relatively simple derivative, featuring the triazole ring connected via one of its nitrogen atoms (N4) to a three-carbon alcohol chain.
| Property | Value | Source |
| Chemical Formula | C₅H₉N₃O | [10][11] |
| Molecular Weight | 127.14 g/mol | [10] |
| CAS Number | 27106-94-1 | [11] |
| Structure | N1(C(CO)N=C1)CCCN | |
| SMILES | OCCCN1C=NC=N1 | [10] |
| InChI Key | IFIXOVUEWNCJED-UHFFFAOYSA-N | [10] |
The presence of the hydroxyl (-OH) group and the nitrogen-rich triazole ring suggests the molecule is likely polar and may exhibit aqueous solubility, a desirable trait for drug development. The propanol linker provides conformational flexibility, which can be crucial for orienting the triazole pharmacophore within a biological target's binding site.
Hypothesis-Driven Exploration of Potential Antifungal Activity
The most prominent and well-established activity of 1,2,4-triazole derivatives is antifungal.[1][2] It is therefore the most logical starting point for investigating the biological potential of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
Mechanistic Rationale: Inhibition of Ergosterol Biosynthesis
Triazole antifungals act by disrupting the integrity of the fungal cell membrane.[12] Their primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8][13] This enzyme is critical for the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes. By binding to the heme iron atom in the active site of CYP51, triazoles inhibit the conversion of lanosterol to ergosterol.[1][8] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt membrane structure and function, leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[13][14]
Detailed Protocol: In Vitro Antifungal Susceptibility Testing
The cornerstone of in vitro antifungal testing is the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI). [15][16][17] Objective: To determine the lowest concentration of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol that inhibits the visible growth of a fungal pathogen.
Materials:
-
Test Compound: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, dissolved in Dimethyl Sulfoxide (DMSO).
-
Control Drug: Fluconazole.
-
Fungal Strains: Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., H99).
-
Culture Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer.
Methodology:
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL. [18] * Causality: Standardizing the inoculum is critical for reproducibility. A high inoculum can lead to falsely elevated MIC values, while a low inoculum can cause the opposite.
-
Drug Dilution: Prepare a 2-fold serial dilution of the test compound and fluconazole in the 96-well plate using RPMI medium. A typical concentration range to screen is 0.125 to 64 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug, bringing the final volume to 200 µL.
-
Controls: Include the following controls on each plate:
-
Growth Control: Inoculum without any drug.
-
Sterility Control: Medium without inoculum.
-
Vehicle Control: Inoculum with the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours (24 hours for Candida, 48-72 hours for Cryptococcus). [16]6. Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. [16]This can be assessed visually or by reading the optical density with a microplate reader.
Data Interpretation and Presentation
Results from the MIC assay are typically summarized in a table for comparative analysis.
Table 1: Hypothetical Antifungal Activity Data (MIC in µg/mL)
| Compound | C. albicans ATCC 90028 | C. neoformans H99 | A. fumigatus ATCC 204305 | Fluconazole-Resistant C. glabrata |
|---|---|---|---|---|
| 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | 16 | 8 | >64 | 32 |
| Fluconazole (Control) | 0.5 | 4 | >64 | 64 |
This data is illustrative and does not represent real experimental results.
Proposed In Vivo Efficacy Evaluation
If the compound demonstrates promising in vitro activity (e.g., low MIC values against a broad spectrum of pathogens), the next critical step is to evaluate its efficacy in a relevant animal model. [19][20][21]A standard model is the murine model of disseminated (systemic) candidiasis.
Model: Immunocompetent or immunosuppressed mice are infected intravenously with a lethal or sub-lethal dose of C. albicans. Treatment: The test compound is administered (e.g., orally or intraperitoneally) at various doses starting 24 hours post-infection. Endpoints:
-
Survival: The survival rate of treated mice is monitored over a period of 14-21 days and compared to a vehicle-treated control group.
-
Fungal Burden: A separate cohort of mice is euthanized at specific time points (e.g., 3-5 days post-infection), and target organs (kidneys, brain) are harvested to quantify the colony-forming units (CFU) per gram of tissue. A significant reduction in fungal burden in treated animals indicates drug efficacy.
Investigation of Potential Anticancer Activity
The 1,2,4-triazole scaffold is increasingly recognized for its anticancer properties. [3][4][9][22]Derivatives have been shown to inhibit key oncogenic pathways, making this a compelling secondary hypothesis for the activity of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
Mechanistic Rationale
The anticancer mechanisms of triazole derivatives are diverse and often depend on the specific substitutions on the core ring. Reported mechanisms include:
-
Kinase Inhibition: Many triazoles act as inhibitors of protein kinases, such as EGFR and BRAF, which are critical drivers in many cancers. [4]* Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. [4]* DNA Interaction: Certain triazole compounds can intercalate with DNA or inhibit enzymes like topoisomerase, disrupting DNA replication and repair. [3] Given the simple structure of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, it may serve as a fragment or starting point for developing more complex derivatives that target these pathways. The initial screening would focus on its general cytotoxic effect on cancer cells.
Proposed Experimental Workflow for Cytotoxicity Screening
The initial evaluation of anticancer potential involves screening the compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects.
Detailed Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust, colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [23][24]It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Test Compound dissolved in DMSO.
-
Human Cancer Cell Lines: e.g., MCF-7 (breast), A549 (lung).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS. * Solubilization Solution: DMSO or a solution of SDS in HCl.
-
Sterile 96-well flat-bottom tissue culture plates.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment. [23] * Causality: Allowing cells to adhere and enter the exponential growth phase ensures that the assay measures the effect on proliferating cells, which is the primary goal of cancer therapy.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes. [25]5. Absorbance Measurement: Read the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 540-590 nm. [23]
Data Interpretation and Presentation
The absorbance values are directly proportional to the number of viable cells. [23]The percentage of cell viability is calculated as:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
The IC50 value is determined by plotting the % viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) | HDF (Normal Fibroblasts) |
|---|---|---|---|---|
| 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | 45.2 | 68.1 | 55.9 | >100 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 | 5.4 |
This data is illustrative and does not represent real experimental results.
Synthesis and Future Directions
A plausible synthetic route to 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol involves the N-alkylation of 4H-1,2,4-triazole with a suitable three-carbon electrophile, such as 3-bromo-1-propanol or a protected version thereof, under basic conditions.
The true potential of this molecule lies in its utility as a chemical scaffold. The terminal hydroxyl group of the propanol side chain is an ideal handle for chemical modification. Future work should focus on:
-
Lead Optimization: Synthesizing a library of derivatives by esterifying or etherifying the hydroxyl group with various moieties (e.g., aromatic rings, heterocyclic systems) to explore structure-activity relationships (SAR). [26]* Improving Potency: Introducing substituents known to enhance binding to specific targets, such as the difluorophenyl group common in azole antifungals.
-
Pharmacokinetic Profiling: Evaluating optimized compounds for their absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with favorable drug-like characteristics.
Conclusion
While 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is not a known therapeutic agent, its foundational structure, built upon the privileged 1,2,4-triazole core, provides a strong rationale for investigating its biological activity. The most promising avenues for exploration are in the fields of antifungal and anticancer research, where triazole derivatives have a proven track record of success. The experimental workflows and detailed protocols outlined in this guide provide a clear and scientifically rigorous roadmap for elucidating the therapeutic potential of this molecule. Its simple, modifiable structure makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering the next generation of triazole-based drugs.
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- 27. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
"3-(4H-1,2,4-Triazol-4-yl)propan-1-ol" safety and handling
Starting Data Collection
I'm currently focused on gathering safety and handling data for "3-(4H-1,2,4-Triazol-4-yl)propan-1-ol." I've begun exhaustive Google searches using the chemical's name, synonyms, CAS number, and SDS information from suppliers. The immediate next step is searching for toxicity reports.
Analyzing Existing Information
I've completed the initial data collection. My focus has shifted to analyzing the collected information to structure a comprehensive guide. I'm prioritizing hazard identification, exposure controls, safe handling, and emergency protocols. My next step will be to create tables summarizing key data. Then, I plan to develop detailed protocols for laboratory manipulations. I'm focusing on synthesizing the technical data and insights.
Developing Further Research Plan
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Gathering Preliminary Data
I couldn't find an SDS for the specific compound, but I've located one for 1,2,4-Triazole, which is structurally similar. This should give me a starting point for hazard information. It's a stepping stone toward understanding the potential risks.
Refining Information Gathering
I've hit a slight snag: no direct SDS for the target compound, but the 1,2,4-Triazole document offers a basic starting point. I can glean some core safety info, like ingestion and eye irritation. Generic handling tips (dust avoidance, PPE) are also included, which help. General search results provided emergency procedures and clinical info. However, more detail is critical. I'll search via the CAS number, hoping to locate synthesis or use studies, which typically include crucial handling and safety specifics. I also plan to find data on reactivity and thermal stability of triazole derivatives.
Expanding Data Acquisition
I'm now focusing on a more targeted data acquisition strategy. The initial searches were unproductive, so I've decided to hunt down the CAS number for "3-(4H-1,2,4-Triazol-4-yl)propan-1-ol." I will then use this to pinpoint specific Safety Data Sheets. I'll scour scientific literature, looking for synthesis or use studies for the compound. I will also broaden the search to include toxicological and reactivity data on related triazoles.
Identifying Specific SDS Information
I've pinpointed the CAS number for "3-(4H-1,2, 4-Triazol-4-yl)propan-1-ol" as 27106-94-1. Yet, my search for a specific Safety Data Sheet (SDS) using this CAS number came up empty. I'm now exploring alternative search strategies and potential related compounds to find the needed safety information. I am also investigating whether this is a precursor for a well-known chemical.
Synthesizing Safety Information
I have compiled a comprehensive safety guide, drawing from data on the 1,2,4-triazole core and general lab safety. The information on the parent compound provides useful insights regarding potential hazards, including eye irritation and reproductive toxicity. Although a specific SDS remains elusive, I've outlined handling procedures for spills and reactions, emphasizing the need for caution based on related compounds' data. I'm noting the need to clearly state the target compound's specific toxicological details.
Constructing a Safety Guide
I've assembled a detailed guide drawing on 1,2,4-triazole data, as a specific SDS eludes me. My focus is now on structuring this into an actionable document. I'll include known hazard information, precautions for handling, storage, and disposal procedures, complete with tables, PPE recommendations, and DOT diagrams. The final step is compiling my references. I'm noting the need to clearly state that my guide is extrapolated from structurally related compounds.
Methodological & Application
Synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol: An In-Depth Technical Guide
This comprehensive guide provides a detailed exploration of the synthesis of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only a step-by-step protocol but also a thorough discussion of the underlying chemical principles, challenges, and optimization strategies.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties. The specific substitution at the N4 position of the triazole ring can significantly influence the molecule's biological profile. 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, with its terminal hydroxyl group, offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex drug candidates.
The primary synthetic challenge in accessing N4-substituted 1,2,4-triazoles lies in controlling the regioselectivity of the N-alkylation reaction of the parent 1,2,4-triazole. The triazole anion possesses two nucleophilic nitrogen atoms (N1 and N4), often leading to the formation of a mixture of N1 and N4-alkylated isomers. Typically, N1-alkylation is the thermodynamically favored and major product under many standard reaction conditions. This guide will address this key challenge and present a robust protocol for the synthesis and purification of the desired N4 isomer.
Synthetic Strategy and Rationale
The most direct and convergent approach for the synthesis of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol is the nucleophilic substitution reaction between 1,2,4-triazole and a suitable three-carbon electrophile bearing a hydroxyl group or a protected precursor. 3-Bromo-1-propanol is a readily available and suitable starting material for this purpose.
The core of this synthesis is the N-alkylation of 1,2,4-triazole. The choice of base and solvent system is critical in influencing the ratio of N1 to N4 alkylation. While strong bases like sodium hydride (NaH) often lead to mixtures, certain conditions can be employed to enhance the yield of the desired N4 isomer. Although achieving complete N4 selectivity is challenging, the subsequent purification step allows for the isolation of the target compound.
Experimental Protocol: Synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
This protocol details the N-alkylation of 1,2,4-triazole with 3-bromo-1-propanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,2,4-Triazole | 98% | Sigma-Aldrich |
| 3-Bromo-1-propanol | 97% | Sigma-Aldrich |
| Sodium Methoxide (NaOMe) | 95% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Reaction Scheme
Caption: N-alkylation of 1,2,4-triazole with 3-bromo-1-propanol.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in anhydrous methanol (10 mL per gram of triazole).
-
Deprotonation: To the stirred solution, carefully add sodium methoxide (1.1 eq) portion-wise at room temperature. The mixture may become slightly warm. Stir for 30 minutes to ensure complete formation of the triazolide anion.
-
Alkylation: Add 3-bromo-1-propanol (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a few drops of glacial acetic acid.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of N1 and N4 isomers.
Purification
The separation of the N1 and N4 isomers is achieved by column chromatography on silica gel.[1]
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate), followed by a gradient of methanol in dichloromethane (e.g., starting from 2% methanol and gradually increasing to 10%). The N1 isomer is typically less polar and will elute first, followed by the more polar N4 isomer. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure N4 isomer and concentrate under reduced pressure to yield 3-(4H-1,2,4-triazol-4-yl)propan-1-ol as a solid.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum of the N4-isomer is expected to show a characteristic singlet for the two equivalent triazole protons (C3-H and C5-H). The propyl chain will exhibit three distinct multiplets corresponding to the three methylene groups, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show two signals for the triazole ring carbons and three signals for the propyl chain carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Discussion of Causality and Optimization
-
Choice of Base: Sodium methoxide is a strong, non-nucleophilic base that effectively deprotonates 1,2,4-triazole to form the nucleophilic triazolide anion. The use of a slight excess of base ensures complete deprotonation.
-
Solvent: Methanol is a suitable solvent as it readily dissolves both the triazole and the sodium methoxide.
-
Regioselectivity: The formation of both N1 and N4 isomers is a known challenge in the alkylation of 1,2,4-triazole. The N1 isomer is often the major product due to its higher thermodynamic stability.[2] To potentially improve the N4 selectivity, alternative conditions could be explored, such as using a bulkier base or a different solvent system, although this often requires extensive optimization. The described protocol provides a reliable method for obtaining a mixture that can be effectively separated.
-
Purification: The difference in polarity between the N1 and N4 isomers allows for their separation by silica gel chromatography. The N4 isomer is generally more polar due to the exposed nitrogen atoms in the 4-position, leading to stronger interactions with the silica gel.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol. While the inherent challenge of regioselectivity in the N-alkylation of 1,2,4-triazole is acknowledged, the described method, coupled with a robust chromatographic purification, allows for the successful isolation of the desired N4-isomer. The insights into the reaction mechanism and optimization strategies provided herein will be valuable to researchers in the fields of medicinal chemistry and organic synthesis, enabling the efficient production of this important chemical building block.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U-H. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1301.
Sources
Application Note: Quantitative Analysis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol using Reverse-Phase HPLC and LC-MS/MS
Abstract
This application note presents robust and validated analytical methods for the precise quantification of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, a key chemical entity relevant in pharmaceutical development and safety studies. Recognizing the compound's polarity, we detail a primary Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, optimized for routine quality control. Additionally, a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is described for trace-level analysis and confirmatory purposes. Both methods have been structured to meet the rigorous standards of international regulatory bodies, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction
3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is a heterocyclic compound incorporating a triazole ring, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Accurate and precise quantification of this molecule is critical during various stages of drug development, including synthesis process control, formulation analysis, and stability testing. The inherent polarity of the propanol and triazole functionalities presents a unique challenge for retention and separation using conventional reverse-phase chromatography.
This guide provides a comprehensive framework for establishing quantitative analytical procedures, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5] We will explore the causality behind the selection of chromatographic parameters and provide detailed, step-by-step protocols that are self-validating to ensure trustworthiness and scientific rigor.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is foundational to robust method development.
| Property | Value (Predicted/Reported) | Significance for Method Development |
| Molecular Formula | C₅H₉N₃O | Defines the molecular weight for mass spectrometry. |
| Molecular Weight | 127.14 g/mol | Essential for preparing standard solutions of known concentration. |
| Polarity | High | The presence of the triazole and hydroxyl groups makes the molecule highly polar, which can lead to poor retention on traditional non-polar stationary phases like C18.[5][6] |
| UV Absorbance | ~200-220 nm (Predicted) | The triazole ring is expected to have a UV chromophore, allowing for detection by UV spectrophotometry, albeit at lower wavelengths where mobile phase transparency is critical. |
Primary Analytical Method: RP-HPLC with UV Detection
This method is designed as a primary workhorse for routine quantification in contexts such as API (Active Pharmaceutical Ingredient) purity assessment and dissolution testing. The core challenge is achieving adequate retention for this polar analyte.
Rationale for Chromatographic Choices
To counteract the low retention of polar compounds on standard C18 columns, a modern polar-endcapped stationary phase is selected. These columns incorporate polar groups near the silica surface, which helps to maintain a hydrated layer and allows for the use of highly aqueous mobile phases without phase collapse.[7][8] This approach provides a more robust retention mechanism for polar analytes compared to traditional C18 phases.
An acidic mobile phase modifier (e.g., formic acid) is used to suppress the potential ionization of the triazole ring, leading to more consistent retention and improved peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Experimental Workflow: RP-HPLC-UV
The following diagram illustrates the overall workflow for sample analysis.
Caption: RP-HPLC-UV analysis workflow.
Detailed Protocol: RP-HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, and pipettes.
-
Reference standard: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol (≥99.5% purity).
-
HPLC grade acetonitrile, water, and formic acid.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Polar-endcapped C18 (e.g., Agilent ZORBAX Bonus-RP, Waters Acquity UPLC BEH Shield RP18), 4.6 x 150 mm, 3.5 µm | Provides enhanced retention for polar analytes and is stable in highly aqueous mobile phases.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent analyte ionization state and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 40% B over 10 minutes | A shallow gradient ensures adequate separation from any closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 210 nm | Wavelength for detecting the triazole chromophore. |
| Run Time | 15 minutes | Allows for column re-equilibration. |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas the solutions before use.
-
Diluent Preparation: Use a mixture of Water:Acetonitrile (95:5, v/v) as the diluent for all solutions to ensure compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material, dissolve in the diluent, and dilute to a final concentration within the calibration range.
-
System Suitability: Before sample analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.5, as per USP <621> guidelines.[3][9]
-
Analysis Sequence: Inject the diluent (as a blank), followed by the calibration standards, and then the test samples.
High-Sensitivity Method: LC-MS/MS
For applications requiring lower detection limits, such as impurity profiling or pharmacokinetic studies, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[4]
Rationale for Method Choices
Electrospray ionization in positive mode (ESI+) is selected as the triazole nitrogens are readily protonated. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components. This is particularly advantageous when analyzing complex samples.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS analysis workflow.
Detailed Protocol: LC-MS/MS
Instrumentation and Materials:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Mass spectrometry data system (e.g., MassLynx™, Analyst®).
-
LC-MS grade solvents and reagents.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A rapid gradient, e.g., 5% to 95% B in 3 minutes.
MS/MS Conditions:
-
Ionization Mode: ESI Positive (ESI+).
-
Precursor Ion (Q1): m/z 128.1 (M+H)⁺.
-
Product Ions (Q3): A primary (quantifier) and secondary (qualifier) ion should be determined by direct infusion of a standard solution. Hypothetical transitions could be:
-
Quantifier: m/z 128.1 → 70.1 (fragmentation of the propanol side chain).
-
Qualifier: m/z 128.1 → 98.1 (loss of formaldehyde).
-
-
Collision Energy & Dwell Time: Optimize for maximum signal intensity.
Procedure:
-
Sample Preparation: Depending on the matrix, sample preparation may involve simple dilution, protein precipitation (for biological samples), or solid-phase extraction (SPE) to remove interferences.
-
Standard and Sample Analysis: Prepare standards and samples in the appropriate range (e.g., 0.1 ng/mL to 100 ng/mL). Inject into the LC-MS/MS system.
-
Data Processing: Quantify the analyte using the peak area of the quantifier MRM transition against the calibration curve. Confirm the identity of the analyte by ensuring the presence of the qualifier ion and a consistent ion ratio.
Method Validation
A comprehensive validation of the analytical method must be performed to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[4]
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale and Acceptance Criteria |
| Specificity | Assess peak purity using a DAD. Analyze blank, placebo, and spiked samples. | Analyze blank matrix and spiked samples. Monitor for interfering peaks at the analyte's retention time. | Demonstrates that the signal is unequivocally from the analyte. No significant interference at the retention time of the analyte. |
| Linearity | 1-100 µg/mL | 0.1-100 ng/mL | A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | 80%, 100%, 120% of nominal concentration (n=3) | Low, Mid, High QC levels (n=3) | Expressed as % recovery. Typically 98.0% to 102.0% for API, may be wider (e.g., 85-115%) for trace analysis. |
| Precision | Repeatability (n=6 injections) and Intermediate Precision (different day/analyst). | Intra-day and Inter-day precision (n=6 at LLOQ, Low, Mid, High QC). | Expressed as %RSD. Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%. For LC-MS/MS, ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | S/N ratio of 3:1 | S/N ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | S/N ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Vary flow rate (±10%), column temp. (±5°C), mobile phase pH (±0.2 units). | Vary LC parameters as above. | The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met. |
Conclusion
This application note provides two detailed, robust, and scientifically-grounded methods for the quantification of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol. The RP-HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers high sensitivity for trace-level analysis. The successful implementation of these protocols, supported by a thorough validation strategy adhering to ICH and USP guidelines, will ensure the generation of reliable and accurate data critical for advancing pharmaceutical research and development.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
-
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
-
Springer Nature Experiments. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2025. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link]
-
Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. Research Journal of Pharmacy and Technology. November 2024. [Link]
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. August 2025. [Link]
-
Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. April 2022. [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. September 2021. [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol. Given its high polarity, which poses significant challenges for traditional reversed-phase chromatography, this protocol employs a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy to achieve excellent retention and peak shape. The methodology detailed herein is designed for high sensitivity and specificity, making it suitable for various applications, including pharmacokinetic studies, metabolite identification, and quality control in drug development. We provide a step-by-step protocol covering sample preparation from a biological matrix (human plasma), optimized instrument parameters, and a discussion of the scientific rationale behind the method's design.
Introduction and Method Overview
3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is a small molecule characterized by a 1,2,4-triazole ring and a propanol side chain. The 1,2,4-triazole moiety is a critical pharmacophore found in numerous pharmaceuticals, particularly antifungal agents.[1][2] As such, compounds like 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol may be encountered as synthetic intermediates, impurities, or metabolites of more complex active pharmaceutical ingredients (APIs).[3][4]
The primary analytical challenge for this molecule is its high polarity, conferred by the hydroxyl group and the nitrogen-rich triazole ring. This property leads to poor retention on conventional C18 reversed-phase columns.[3][5] To overcome this, our method utilizes a HILIC separation, which provides robust retention for polar analytes, coupled with sensitive detection via tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Analyte Properties:
| Property | Value | Source |
| Chemical Name | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | ECHEMI |
| CAS Number | 27106-94-1 | ECHEMI[6] |
| Molecular Formula | C₅H₉N₃O | Sigma-Aldrich |
| Molecular Weight | 127.14 g/mol | Sigma-Aldrich |
| Structure | ![]() | (Structure based on name) |
The overall analytical workflow is designed for efficiency and robustness, proceeding from sample preparation to data acquisition as illustrated below.
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol reference standard (>98% purity).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol-d4). If unavailable, a compound with similar polarity and ionization efficiency can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additive: LC-MS grade formic acid (≥99%).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, refrigerated centrifuge.
Preparation of Standards and Samples
Rationale: A simple protein precipitation method is employed for its speed and effectiveness in removing the bulk of plasma proteins, which can interfere with the analysis.[1][7] Using ice-cold acetonitrile enhances the precipitation efficiency.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike 45 µL of blank human plasma with 5 µL of the appropriate working solution to create CC and QC samples at low, medium, and high concentration levels.
-
Sample Preparation Protocol:
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at 4°C for 10 minutes to complete the precipitation process.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a new tube or 96-well plate.
-
Add 100 µL of LC-MS grade water with 0.1% formic acid to the supernatant. This step ensures compatibility with the initial HILIC mobile phase conditions.
-
Cap or seal the plate and vortex briefly. The sample is now ready for injection.
-
LC-MS/MS Instrumentation and Conditions
Rationale: A HILIC column is chosen for its ability to retain and separate highly polar compounds.[5][8] The mobile phase consists of a high percentage of organic solvent (acetonitrile) and an aqueous component with an acidic modifier (formic acid) to promote protonation for efficient ESI+ ionization.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-4.0 min), 50% B (4.0-4.5 min), 50-95% B (4.5-5.0 min), 95% B (5.0-7.0 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Autosampler Temp. | 10°C |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Sciex QTRAP 6500+ or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor (Q1): m/z 128.1 → Product (Q3): m/z 70.1 |
| IS MRM Transition | To be determined based on the selected IS |
| Collision Energy (CE) | Optimized value (e.g., 25 eV) |
| Declustering Potential (DP) | Optimized value (e.g., 60 V) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Source Temperature | 550°C |
Method Validation Strategy
For use in regulated environments, the method must be validated according to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The validation process ensures the reliability, reproducibility, and accuracy of the analytical data.
-
Selectivity: The method's ability to differentiate and quantify the analyte from endogenous components in the matrix. Assessed by analyzing at least six different blank matrix sources.
-
Linearity and Range: A calibration curve with a minimum of six non-zero points is constructed. The linear regression should have a coefficient of determination (r²) ≥ 0.99.
-
Accuracy and Precision: Evaluated at a minimum of three QC levels (low, medium, high). Accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at the LLOQ).
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery and Matrix Effect: Assesses the efficiency of the extraction process and the influence of co-eluting matrix components on ionization.
Scientific Discussion
Chromatographic Rationale
The choice of HILIC is central to this method's success. In HILIC mode, a polar stationary phase (e.g., amide) is used with a mobile phase high in organic content. A water-rich layer forms on the surface of the stationary phase, and polar analytes like 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol partition into this layer, resulting in retention. This is in contrast to reversed-phase chromatography, where such polar compounds would elute near the void volume with little to no retention.
Mass Spectrometry and Fragmentation
The 1,2,4-triazole ring is readily protonated under ESI+ conditions, typically on one of the nitrogen atoms, yielding a strong signal for the precursor ion [M+H]⁺ at m/z 128.1. Collision-induced dissociation (CID) in the collision cell (Q2) fragments this precursor ion. The fragmentation of 1,2,4-triazoles often involves cleavage of the heterocyclic ring.[9][10] A characteristic fragmentation pathway involves the loss of the propanol side chain and subsequent ring cleavage, leading to stable fragment ions. The proposed transition of m/z 128.1 → 70.1 likely corresponds to the protonated triazole ring itself or a stable rearranged fragment thereof, providing high specificity for MRM analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust solution for the quantification of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol in a biological matrix. By employing a HILIC-based chromatographic separation, the inherent challenges associated with the analyte's high polarity are effectively overcome. The protocol is straightforward, utilizing a simple protein precipitation for sample cleanup, and is amenable to high-throughput analysis. This method is well-suited for researchers in pharmaceutical development and related fields requiring accurate measurement of this and other similar polar compounds.
References
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Retrieved from [Link]
-
Logoyda, L. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2023). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. PubMed. Retrieved from [Link]
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Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology. Retrieved from [Link]
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EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]
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Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(t)(u)(v). Retrieved from [Link]
-
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
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Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Retrieved from [Link]
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Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Retrieved from [Link]
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In vitro antifungal assay protocol for "3-(4H-1,2,4-Triazol-4-yl)propan-1-ol"
An in-depth guide to the in vitro evaluation of "3-(4H-1,2,4-Triazol-4-yl)propan-1-ol," a novel triazole-class antifungal candidate. This document provides a foundational framework, from core scientific principles to detailed, step-by-step laboratory protocols for determining antifungal efficacy and preliminary safety.
Introduction: The Rationale for Novel Triazole Antifungal Evaluation
The triazole class of antifungal agents represents a pillar in the management of invasive fungal infections. Their primary mechanism involves the targeted inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity, leading to growth inhibition or cell death.[2][3][4]
Despite the success of established triazoles like fluconazole and voriconazole, the rise of drug-resistant fungal strains necessitates a continuous pipeline of new, effective agents.[1][2] "3-(4H-1,2,4-Triazol-4-yl)propan-1-ol" is a synthetic compound belonging to this promising class.[1] This guide provides a comprehensive suite of protocols for the rigorous in vitro assessment of its antifungal properties, designed for researchers in mycology and drug development. The methodologies are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[2][5][6]
Core Concepts in Antifungal Susceptibility Testing
A successful antifungal evaluation hinges on quantifying a compound's potency and spectrum of activity. This is achieved through standardized assays that measure two key parameters:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism.[7][8] It is the most common metric for assessing the potency of a new compound and is determined through a broth microdilution assay.[7][9]
-
Minimum Fungicidal Concentration (MFC): This parameter distinguishes fungistatic (growth-inhibiting) from fungicidal (killing) activity. The MFC is defined as the lowest concentration of an agent that kills 99.9% of the initial fungal inoculum.[9][10] It is determined as a secondary step after the MIC assay by subculturing onto drug-free agar.[10][11]
Furthermore, a preliminary assessment of safety is paramount. Since antifungal agents target eukaryotic cells, there is an inherent risk of off-target toxicity to host mammalian cells.[12] Therefore, an in vitro cytotoxicity assay against a representative human cell line is a critical early step to estimate the compound's therapeutic window.[12][13]
Mechanism of Action: Triazole Antifungals
Triazoles exert their antifungal effect by disrupting the synthesis of ergosterol, a critical component for fungal cell membrane structure and function.[3][14] The process is highly specific to a fungal enzyme, providing a basis for selective toxicity.
Caption: Mechanism of Triazole Antifungal Action.
Experimental Workflow Overview
The comprehensive evaluation of "3-(4H-1,2,4-Triazol-4-yl)propan-1-ol" follows a logical progression from initial potency testing to assessing its cidal activity and preliminary safety profile.
Caption: Overall Experimental Workflow.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI M27-A3 reference method for yeasts and can be adapted for molds.[15][16][17]
A. Materials and Reagents
-
Test Compound: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)
-
Culture Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[6][7]
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Clinically relevant isolates, including resistant strains.
-
-
Control Antifungals: Fluconazole, Voriconazole
-
Equipment:
-
Sterile, U-bottom 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader (530 nm)
-
Incubator (35°C)
-
Biological safety cabinet
-
B. Step-by-Step Methodology
-
Preparation of Compound Stock Solutions:
-
Accurately weigh the test compound and control antifungals.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Rationale: This concentration should be at least 100x the highest final concentration to ensure the final DMSO concentration in the assay is ≤1%, which is non-toxic to most fungi.
-
-
Preparation of Fungal Inoculum:
-
Subculture fungal isolates onto Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours at 35°C to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5–2.5 x 10³ CFU/mL .[18]
-
-
Plate Preparation (Broth Microdilution):
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of RPMI-1640 containing the test compound at twice the highest desired final concentration (e.g., 128 µg/mL) into well 1.
-
Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range (e.g., 64 µg/mL to 0.125 µg/mL).
-
Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24–48 hours . The incubation time depends on the growth rate of the specific fungus.[19]
-
-
Reading and Interpretation of MIC:
-
The MIC is the lowest drug concentration at which a significant inhibition of growth is observed compared to the growth control (well 11).
-
Visual Reading: The MIC is the first well that appears clear or shows a prominent reduction in turbidity.
-
Spectrophotometric Reading: Read the optical density (OD) at 530 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥50% (MIC₅₀) or ≥80% (MIC₈₀) relative to the control.[7][20]
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
A. Principle
This assay is performed immediately following the MIC determination to assess whether the compound is fungicidal.
B. Step-by-Step Methodology
-
Subculturing:
-
Using the 96-well plate from the MIC assay, select all wells that showed complete visual growth inhibition (i.e., the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well gently.
-
Aseptically transfer a fixed volume (e.g., 20 µL) from each of these wells and from the positive growth control well onto a drug-free SDA plate.[21][22]
-
Label the spots on the agar plate to correspond with the well concentrations.
-
-
Incubation:
-
Incubate the SDA plate at 35°C for 24–48 hours, or until robust growth is seen in the spot from the growth control well.
-
-
Reading and Interpretation of MFC:
-
Examine the plate for fungal colonies.
-
The MFC is the lowest concentration of the compound that produces no fungal growth or results in a ≥99.9% reduction in CFU compared to the original inoculum count.[10][11] A common practical endpoint is the lowest concentration that yields fewer than three colonies.[21][22]
-
Data Presentation: Efficacy Summary
Quantitative data should be summarized for clear comparison.
| Fungal Species | Compound | MIC₅₀ (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| C. albicans ATCC 90028 | Test Compound | 1.0 | 4.0 | 4 |
| Fluconazole (Control) | 0.5 | >64 | >128 | |
| C. neoformans ATCC 90112 | Test Compound | 0.25 | 1.0 | 4 |
| Fluconazole (Control) | 4.0 | >64 | >16 | |
| A. fumigatus ATCC 204305 | Test Compound | 2.0 | 8.0 | 4 |
| Voriconazole (Control) | 0.5 | 2.0 | 4 |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Protocol 3: Preliminary In Vitro Cytotoxicity Assay
A. Principle
To evaluate the compound's toxicity against mammalian cells, providing an early indication of its selectivity and potential therapeutic index. The MTT assay, which measures metabolic activity as a proxy for cell viability, is a common and reliable method.[12][23]
B. Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture a human cell line (e.g., HepG2 liver carcinoma or HEK293 embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into a flat-bottom 96-well plate at a density of ~1 x 10⁴ cells per well and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "3-(4H-1,2,4-Triazol-4-yl)propan-1-ol" in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include untreated cells (vehicle control) and cells treated with a known cytotoxin (positive control).
-
Incubate for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay and Reading:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
-
Data Presentation: Safety & Selectivity
| Cell Line | Compound | IC₅₀ (µg/mL) | Selectivity Index (SI) |
| HepG2 | Test Compound | >64 | >64 |
| Doxorubicin (Control) | 0.5 | N/A |
The Selectivity Index (SI) is calculated as IC₅₀ (mammalian cells) / MIC (fungal cells). A higher SI value is desirable, indicating greater selectivity for the fungal target over host cells.
References
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (n.d.). Retrieved January 17, 2026, from [Link]
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Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]
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Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved January 17, 2026, from [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Minimum inhibitory concentration - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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EUCAST breakpoints for antifungals. (n.d.). Retrieved January 17, 2026, from [Link]
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Minimum fungicidal concentration assessment method. MIC = minimum... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Fungi (AFST) - EUCAST. (n.d.). Retrieved January 17, 2026, from [Link]
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Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ANSI Webstore. (n.d.). Retrieved January 17, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) - Emery Pharma. (n.d.). Retrieved January 17, 2026, from [Link]
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Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis Online. (n.d.). Retrieved January 17, 2026, from [Link]
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Emerging Applications of Triazole Antifungal Drugs - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Clinical breakpoint table - EUCAST. (n.d.). Retrieved January 17, 2026, from [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) EUCAST breakpoints for antifungals - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Anti-Candida activity and in vitro toxicity screening of antifungals complexed with β-cyclodextrin. - R Discovery. (n.d.). Retrieved January 17, 2026, from [Link]
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CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition - ANSI Webstore. (n.d.). Retrieved January 17, 2026, from [Link]
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Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Anti-Candida activity and in vitro toxicity screening of antifungals complexed with β-cyclodextrin | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI - Instituto Valenciano de Microbiología (IVAMI). (n.d.). Retrieved January 17, 2026, from [Link]
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CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. (n.d.). Retrieved January 17, 2026, from [Link]
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Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4- diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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[Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol in Medicinal Chemistry
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding and coordination interactions make it an invaluable pharmacophore.[1] This guide focuses on a specific, versatile building block: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol . We will explore its synthesis, its strategic importance in drug design, and provide detailed protocols for its application, with a particular focus on the development of novel antifungal agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-potential intermediate in their discovery programs.
The 1,2,4-Triazole: A Scaffold of Clinical Significance
The five-membered 1,2,4-triazole ring system is a ubiquitous feature in pharmaceuticals, demonstrating a remarkable breadth of biological activity.[2] This efficacy stems from its physicochemical characteristics:
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating high-affinity interactions with biological receptors.[1]
-
Dipole Moment: The significant dipole moment of the triazole ring contributes to its binding energy and aqueous solubility.
-
Metabolic Stability: The aromatic nature of the triazole ring imparts resistance to metabolic degradation, often improving the pharmacokinetic profile of drug candidates.
-
Coordination: The nitrogen lone pairs can effectively coordinate with metal ions in enzyme active sites, a key mechanism for many triazole-based drugs.
This scaffold is integral to numerous blockbuster drugs, including the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anticancer drug Letrozole, highlighting its therapeutic versatility.[1][3][4]
Strategic Value of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
The title compound is not merely a carrier of the triazole pharmacophore; its true value lies in its bifunctional nature as a synthetic building block.
-
The 4H-1,2,4-Triazole Core: Provides the essential pharmacophoric element responsible for the desired biological activity, particularly in antifungal applications where it coordinates with the heme iron of cytochrome P450 enzymes.[5]
-
The Propan-1-ol Linker: This three-carbon chain offers conformational flexibility, allowing the triazole head to orient itself optimally within a binding pocket. Crucially, the terminal primary alcohol (-OH) serves as a versatile synthetic handle for downstream modifications. It can be readily converted into ethers, esters, or oxidized to an aldehyde or carboxylic acid, enabling the exploration of Structure-Activity Relationships (SAR) and the attachment of additional pharmacophoric groups.
This combination makes it an ideal starting point for constructing libraries of novel derivatives aimed at a variety of therapeutic targets.
Synthesis and Characterization Protocols
Protocol: Synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
This protocol describes a robust method for synthesizing the title compound via the cyclization of N,N-diformylhydrazine with 3-aminopropan-1-ol, a method adapted from established procedures for N4-substituted triazoles.[5]
Causality: The reaction proceeds via the formation of a formyl-amidine intermediate, which then undergoes intramolecular cyclization and dehydration at elevated temperatures to form the stable 1,2,4-triazole ring.
Caption: General workflow for the synthesis and purification of the title compound.
-
3-Aminopropan-1-ol
-
N,N-Diformylhydrazine
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone or sulfolane)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
-
Rotary evaporator
-
NMR Spectrometer, Mass Spectrometer, IR Spectrometer
-
To a magnetically stirred solution of 3-aminopropan-1-ol (1.0 eq) in a suitable high-boiling solvent, add N,N-diformylhydrazine (1.1 eq).
-
Heat the reaction mixture to 150-170 °C under a nitrogen atmosphere. Rationale: High temperature is required to drive the condensation and subsequent cyclization-dehydration reaction.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under high vacuum.
-
Purify the resulting crude oil/solid by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). Rationale: Chromatography separates the polar product from non-polar impurities and unreacted starting materials.
-
Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield the pure title compound.
-
¹H NMR: Expect characteristic peaks for the triazole protons (typically >8.0 ppm), and the propyl chain protons.
-
¹³C NMR: Confirm the number of unique carbons, including the two distinct carbons of the triazole ring.
-
Mass Spec (ESI+): Observe the [M+H]⁺ ion corresponding to the molecular weight (C₅H₉N₃O, MW = 127.14 g/mol ).
-
IR: Identify key stretches for O-H (broad, ~3300 cm⁻¹), C-H, and C=N/N=N bonds of the triazole ring.
Application in Antifungal Drug Discovery
The primary application of triazole-containing structures is in the development of antifungal agents that target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.[6] Triazole antifungals function by interrupting its synthesis. The N4 of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the enzyme from demethylating its substrate, lanosterol.[5] This leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity, ultimately causing fungal cell death or growth inhibition.
Sources
Application Notes and Protocols for the Exploration of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol in Novel Drug Discovery
Foreword: Unveiling the Potential of a Novel Triazole Scaffold
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it an attractive component for designing novel therapeutics.[2] This guide focuses on a specific, yet underexplored, member of this family: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol . While extensive data on this particular molecule is not yet available, its structure suggests significant potential. The presence of the 4H-1,2,4-triazole ring provides a pharmacophore with known broad-spectrum biological activity, while the propan-1-ol side chain offers a handle for further chemical modification and can influence pharmacokinetic properties.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the synthesis, characterization, and biological evaluation of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol as a potential starting point for novel drug discovery campaigns. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Part 1: Synthesis and Characterization of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Rationale for the Proposed Synthetic Route
The synthesis of N-substituted 1,2,4-triazoles is a well-established field in organic chemistry.[3][4] For the synthesis of 4-substituted-4H-1,2,4-triazoles, a common and effective method involves the condensation of a primary amine with N,N'-diformylhydrazine.[5] This approach is selected for its likely high yield and operational simplicity. 3-Aminopropan-1-ol is a commercially available and inexpensive starting material, making this route cost-effective for initial screening and library synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
Detailed Synthesis Protocol
Materials:
-
3-Aminopropan-1-ol
-
N,N'-Diformylhydrazine
-
High-boiling point solvent (e.g., N,N-Dimethylformamide or Diphenyl ether)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopropan-1-ol (1 equivalent) and N,N'-diformylhydrazine (1.1 equivalents).
-
Solvent Addition: Add a high-boiling point solvent (e.g., N,N-Dimethylformamide) to the flask. The choice of solvent is crucial to reach the high temperatures required for the cyclization reaction.
-
Reaction: Heat the mixture to reflux (typically 130-160 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.
-
Isolation and Characterization: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the final product under vacuum. The structure of the synthesized 3-(4H-1,2,4-triazol-4-yl)propan-1-ol should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Part 2: A Proposed Drug Discovery Screening Cascade
Given the known biological activities of 1,2,4-triazole derivatives, we propose a screening cascade to investigate the potential of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol in three key therapeutic areas: antifungal, anticancer, and enzyme inhibition.
Caption: A proposed screening cascade for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
Antifungal Activity Evaluation
Rationale: Many clinically used antifungal agents, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives.[2][6] They primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[6][7]
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Materials:
-
Test compound: 3-(4H-1,2,4-triazol-4-yl)propan-1-ol
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Grow the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusted to a specific cell density using a spectrophotometer.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the growth control.[9] This can be determined visually or by reading the absorbance at a specific wavelength.
Anticancer Activity Evaluation
Rationale: 1,2,4-triazole derivatives have demonstrated promising anticancer activities through various mechanisms, including inhibition of protein kinases and tubulin polymerization.[10][11][12]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Test compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.[14] Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assays
Rationale: The 1,2,4-triazole scaffold is a known inhibitor of various enzymes, including kinases and cytochrome P450s.[2][16][17]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for assessing the inhibition of a specific kinase.[18][19]
Materials:
-
Test compound
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the substrate.[19]
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[19][20]
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions.[19][21]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of the test compound to inhibit major drug-metabolizing enzymes.[22][23]
Materials:
-
Test compound
-
Human liver microsomes
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound with human liver microsomes, a CYP-specific probe substrate, and the NADPH regenerating system at 37°C.[24]
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
IC50 Calculation: Compare the rate of metabolite formation in the presence of the test compound to that of a vehicle control to determine the IC50 value.[22]
Part 3: Early ADMET Profiling
Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify compounds with favorable drug-like characteristics and avoid late-stage attrition in drug development.[21]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract or the blood-brain barrier.[25][26]
Materials:
-
Test compound
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS) at different pH values
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add a solution of the test compound to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate containing buffer, forming a "sandwich".
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Biological Activity Profile of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
| Assay Type | Target/Cell Line | Endpoint | Result |
| Antifungal | Candida albicans | MIC (µg/mL) | [Insert Value] |
| Aspergillus fumigatus | MIC (µg/mL) | [Insert Value] | |
| Anticancer | MCF-7 | IC50 (µM) | [Insert Value] |
| A549 | IC50 (µM) | [Insert Value] | |
| Enzyme Inhibition | Kinase X | IC50 (µM) | [Insert Value] |
| CYP3A4 | IC50 (µM) | [Insert Value] | |
| ADMET | PAMPA-GIT | Pe (10⁻⁶ cm/s) | [Insert Value] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial exploration of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol as a potential starting point for novel drug discovery. The proposed synthesis is practical, and the screening cascade is designed to efficiently assess its potential in key therapeutic areas. Positive results in any of the primary screens would warrant further investigation, including structure-activity relationship (SAR) studies through the synthesis of analogues, more in-depth mechanistic studies, and in vivo efficacy and safety evaluations. The simplicity of the core structure of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol makes it an ideal scaffold for chemical elaboration, offering a promising avenue for the development of new and effective therapeutic agents.
References
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- Kozioł, K., & Funk, P. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central.
- International Journal of Pharmaceutical Chemistry and Analysis. (2021).
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- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
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- U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria.
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Eurofins Discovery. (n.d.). CYP Inhibition Assays.
- Open Forum Infectious Diseases. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians.
- ISRES Publishing. (2022). Anticancer Properties of 1,2,4-Triazoles.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Welcome to the technical support guide for the synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol. This resource is designed for researchers and process chemists encountering challenges in achieving high yield and purity for this key intermediate. This guide provides in-depth troubleshooting, answers to frequently asked questions, and a validated protocol to enhance your synthetic success.
The primary challenge in this synthesis is not the formation of the C-N bond itself, but controlling the site of alkylation on the 1,2,4-triazole ring. The triazole nucleus possesses two distinct nucleophilic nitrogen centers (N1 and N4), leading to the potential formation of two regioisomers. This guide focuses on maximizing the yield of the desired N4-isomer while minimizing the formation of the N1-substituted byproduct.
Troubleshooting Guide: Yield & Purity Issues
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: I'm getting a low yield of my desired product and a significant amount of an isomeric byproduct. What is happening?
Answer: This is the classic and most expected challenge in the N-alkylation of 1,2,4-triazole. The triazole anion, formed after deprotonation by a base, is an ambident nucleophile with reactive sites at the N1 and N4 positions. Direct alkylation with an electrophile like 3-chloro-1-propanol or 3-bromo-1-propanol will almost always produce a mixture of 1-substituted and 4-substituted regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions. Your low yield of the desired product is likely due to a significant portion of your starting material being converted into the undesired N1-isomer, 3-(1H-1,2,4-triazol-1-yl)propan-1-ol.
// Reactants Triazole [label="1,2,4-Triazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; AlkylHalide [label="3-Halo-1-propanol\n(X = Cl, Br)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Anion [label="1,2,4-Triazolide Anion\n(Ambident Nucleophile)", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"];
// Products Product_N4 [label="Desired Product\n3-(4H-1,2,4-Triazol-4-yl)propan-1-ol\n(N4-Alkylation)", fillcolor="#E6F4EA", fontcolor="#1E8E3E", peripheries=2]; Product_N1 [label="Side Product\n3-(1H-1,2,4-Triazol-1-yl)propan-1-ol\n(N1-Alkylation)", fillcolor="#FCE8E6", fontcolor="#C5221F"];
// Workflow Triazole -> Anion [label="Deprotonation"]; Base -> Anion; Anion -> Product_N4 [label="Thermodynamic\nPathway", color="#34A853"]; Anion -> Product_N1 [label="Kinetic\nPathway", color="#EA4335"]; AlkylHalide -> Product_N4; AlkylHalide -> Product_N1;
// Invisible nodes for alignment subgraph { rank = same; Product_N1; Product_N4; } } axdot Figure 1. Reaction pathways in the alkylation of 1,2,4-triazole.
Question 2: How can I improve the regioselectivity and maximize the yield of the N4-isomer?
Answer: Controlling the N4 vs. N1 selectivity is key to improving the yield. This is achieved by carefully selecting the reaction parameters to favor the formation of the thermodynamically more stable N4-product over the kinetically favored N1-product.
-
Choice of Base and Counter-ion: The selection of the base is critical. While strong bases like sodium hydride (NaH) are effective at deprotonation, they often favor the formation of the N1 isomer.[2] Weaker inorganic bases, particularly potassium carbonate (K₂CO₃), are often preferred. The larger potassium (K+) cation is less coordinating than smaller cations like sodium (Na+) or lithium (Li+), which allows the triazolide anion more freedom to react at the sterically less hindered and thermodynamically favored N4 position.
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective for this reaction. They are excellent at solvating the cation of the base, leading to a "freer" triazolide anion, which can enhance N4 selectivity. They also allow the reaction to be conducted at higher temperatures.
-
Temperature Control: Higher reaction temperatures (e.g., 80-120 °C) typically favor the formation of the more thermodynamically stable product. Since the N4-substituted triazole is generally the more stable isomer, heating the reaction can significantly improve the N4:N1 ratio. Some protocols even suggest that microwave irradiation can lead to excellent yields and high regioselectivity in shorter reaction times.[3][4]
Question 3: My purification is challenging. How can I effectively separate the N1 and N4 isomers?
Answer: The two isomers, 3-(4H-1,2,4-triazol-4-yl)propan-1-ol and 3-(1H-1,2,4-triazol-1-yl)propan-1-ol, have different physical properties that can be exploited for separation.
-
Column Chromatography: This is the most reliable method. The N4-isomer is more symmetrical and typically less polar than the N1-isomer. This difference in polarity allows for effective separation on silica gel. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane or ethyl acetate) will usually provide good separation.
-
Crystallization: If the crude product mixture contains a high proportion of the desired N4-isomer, it may be possible to selectively crystallize it from a suitable solvent system. This should be assessed on a small scale by screening various solvents (e.g., ethyl acetate, isopropanol, acetonitrile).
Frequently Asked Questions (FAQs)
Q: What is a standard, reliable protocol for this synthesis? A: A widely adopted method involves reacting 1,2,4-triazole with 3-chloro-1-propanol using potassium carbonate as the base in DMF at an elevated temperature. A detailed, optimized version of this protocol is provided in the next section.
Q: Can I use 3-bromo-1-propanol instead of 3-chloro-1-propanol? A: Yes. 3-bromo-1-propanol is a more reactive alkylating agent due to bromide being a better leaving group than chloride. This may allow for a shorter reaction time or a lower reaction temperature. However, it is also more expensive and may slightly alter the N4:N1 selectivity, which should be evaluated empirically.
Q: How can I definitively confirm that I have synthesized the correct N4-isomer? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The N4-substituted product is C₂-symmetric. Therefore, the two protons on the triazole ring (at C3 and C5) are chemically equivalent and will appear as a single, sharp singlet. In contrast, the N1-substituted isomer lacks this symmetry, and its two triazole protons will appear as two distinct singlets at different chemical shifts.
-
¹³C NMR: Similarly, the N4-isomer will show only one signal for the two equivalent triazole carbons, while the N1-isomer will show two separate signals.
Q: What impact do different bases and solvents have on the final yield and isomer ratio? A: The choice of base and solvent is arguably the most critical factor influencing the outcome of this reaction. The following table summarizes general trends observed in azole alkylation.
| Base | Solvent | Typical Temp. | Expected Outcome | Rationale |
| K₂CO₃ | DMF | 80-120 °C | Good to Excellent N4 Selectivity | Favors thermodynamic control; K+ is a large, poorly coordinating cation.[3] |
| NaH | THF | 0 °C to RT | Poor N4 Selectivity (Favors N1) | Favors kinetic control; strong base forms tight ion pair with Na+.[2] |
| Cs₂CO₃ | Acetonitrile | Reflux | Excellent N4 Selectivity | The large, highly polarizable Cs+ cation strongly promotes N4 alkylation. |
| DBU | THF | RT | Poor N4 Selectivity (Favors N1) | Organic base, often leads to the kinetically favored N1 product.[1] |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol through regioselective alkylation.
Reagents:
-
1,2,4-Triazole (1.0 eq)
-
3-Chloro-1-propanol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask (approx. 5-10 mL per gram of 1,2,4-triazole).
-
Begin stirring the suspension. Add 3-chloro-1-propanol (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 90-100 °C using an oil bath.
-
Maintain the temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours). The disappearance of the 1,2,4-triazole starting material is a key indicator.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid cake with a small amount of DMF or ethyl acetate.
-
Combine the filtrate and washings. Remove the DMF under reduced pressure (high vacuum and gentle heating are required).
-
To the resulting crude oil, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane to separate the N4 and N1 isomers.
-
Combine the fractions containing the pure N4-isomer and remove the solvent under reduced pressure to obtain 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol as a pure compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.
References
- Bioengineer.org. (2025). Expanding Azole Chemistry with Precise N-Alkylation.
- American Chemical Society. (n.d.). Unlocking azole chemical space via modular and regioselective N–alkylation. ACS Publications.
- Organic Letters. (2021). Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. ACS Publications.
- Journal of Molecular Structure. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT calculations. Elsevier.
- Various Authors. (n.d.). Process Development of Voriconazole. Various Publishers.
- Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. ACS Publications.
- Green Processing and Synthesis. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. De Gruyter.
- RSC Advances. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Royal Society of Chemistry.
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.
- SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation.
- ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole.
- Molecules. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
- ResearchGate. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Taylor & Francis Online.
Sources
Technical Support Center: Synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Welcome to the technical support guide for the synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Synthetic Challenge
The synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol typically involves the N-alkylation of 1,2,4-triazole with a suitable 3-carbon electrophile, such as 3-bromopropanol or 3-chloropropanol. While seemingly straightforward, the 1,2,4-triazole ring possesses two nucleophilic nitrogen atoms (N1 and N4), leading to a significant challenge in regioselectivity.[1] The formation of the undesired N1-isomer, 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol, is the most prevalent side reaction.[2][3] This guide will provide detailed troubleshooting for this and other potential issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their cause and actionable protocols for resolution.
Problem 1: Low Yield of the Desired N4-Isomer and a High Percentage of the N1-Isomer.
Q: My reaction is producing a mixture of N1 and N4 alkylated products, with the N1 isomer being the major component. How can I improve the regioselectivity to favor the desired 4-substituted product?
A: This is the most common challenge in 1,2,4-triazole alkylation. The ratio of N1 to N4 substitution is highly dependent on the reaction conditions.[1] Generally, alkylation with various bases and alkyl halides tends to favor the N1-isomer, sometimes in ratios as high as 90:10.[2]
Causality: The 1,2,4-triazole anion can exist in two tautomeric forms. The N1 position is often more kinetically favored for alkylation. To achieve higher yields of the N4 isomer, reaction conditions must be optimized to favor thermodynamic control or to selectively block the N1 position.
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
Weaker, non-nucleophilic bases in polar aprotic solvents are often preferred. For example, using potassium carbonate (K₂CO₃) in a solvent like DMF (N,N-dimethylformamide) or acetone can provide good results.[4]
-
Stronger bases like sodium hydride (NaH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been reported to predominantly yield the N1-isomer.[2]
-
-
Temperature Control:
-
Running the reaction at elevated temperatures can sometimes favor the thermodynamically more stable N4-isomer. However, this must be balanced against potential side reactions like decomposition. A systematic temperature screen (e.g., from room temperature to 120 °C) is recommended.
-
-
Protecting Group Strategy:
-
A more advanced, yet highly effective, method is to use a protecting group on the N4 position. The 4-amino group can be used as a protecting group for the N4-position. Alkylation will then occur exclusively at the N1 position. Subsequent deamination can provide the desired 1-substituted triazole. Conversely, to obtain N4-substitution, one could theoretically protect the N1 position, although this is less common.[1]
-
-
One-Pot Synthesis Modification:
-
A "one-pot" approach involving the sequential alkylation and deamination of 4-amino-1,2,4-4H-triazole can be an effective strategy for selectively producing 1-substituted triazoles, and by extension, understanding the control of substitution.[1]
-
| Parameter | Condition Favoring N1-Isomer | Condition Favoring N4-Isomer | Rationale |
| Base | Strong, bulky bases (e.g., DBU) | Weaker bases (e.g., K₂CO₃) | Influences the tautomeric equilibrium of the triazole anion. |
| Solvent | Non-polar solvents | Polar aprotic solvents (e.g., DMF, Acetone) | Better solvation of the triazole anion can influence regioselectivity.[4] |
| Temperature | Lower temperatures | Higher temperatures | May favor the thermodynamically more stable product. |
Problem 2: Difficulty in Separating the N1 and N4 Isomers.
Q: I have a mixture of the N1 and N4 isomers. What is the best method to separate them?
A: The separation of these regioisomers is often achievable, but it requires careful technique.
Troubleshooting Protocol:
-
Silica Gel Chromatography: This is the most common and effective method for separating the N1 and N4 isomers.[3]
-
Solvent System: A gradient elution is often necessary. Start with a less polar mobile phase (e.g., dichloromethane or ethyl acetate in hexanes) and gradually increase the polarity by adding methanol.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between the two spots corresponding to the isomers.
-
Confirmation: The identity of the separated isomers can be confirmed using NMR spectroscopy.[3]
-
-
Distillation: In some specific cases, if the isomers have sufficiently different boiling points, distillation can be used. However, for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol and its N1 isomer, chromatography is generally more practical.[3]
-
Crystallization: Fractional crystallization can sometimes be employed if one isomer is significantly less soluble in a particular solvent system than the other. This often requires trial and error with different solvents.
Problem 3: Formation of Dialkylated Byproducts.
Q: My analysis shows a byproduct with a higher molecular weight, which I suspect is a dialkylated triazolium salt. How can I prevent this?
A: Dialkylation occurs when the initially formed N-substituted triazole acts as a nucleophile and reacts with another molecule of the alkylating agent. [1][5]
Causality: This side reaction is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period at high temperatures.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the 1,2,4-triazole relative to the 3-halopropanol. Carefully monitor the addition of the alkylating agent.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting triazole is consumed to minimize the formation of the dialkylated product.
-
Temperature Management: Avoid excessively high temperatures, as this can increase the rate of the second alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H-NMR chemical shift difference between the N1 and N4 isomers?
A1: The chemical shifts of the triazole ring protons are a key diagnostic tool. For 1-substituted 1,2,4-triazoles, you will typically see two distinct singlets for the C3-H and C5-H protons.[6] For 4-substituted 1,2,4-triazoles, the C3-H and C5-H protons are equivalent due to symmetry, resulting in a single singlet. The exact chemical shifts will depend on the solvent and the full molecular structure, but the number of triazole proton signals is a reliable indicator.
Q2: Can I use 3-iodopropanol instead of 3-bromopropanol as the alkylating agent?
A2: Yes, 3-iodopropanol is a more reactive alkylating agent than 3-bromopropanol due to the better leaving group ability of iodide. This may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time), which could potentially improve selectivity by minimizing side reactions that require higher activation energy. However, it is also more expensive and may be less stable.
Q3: Are there alternative synthetic routes that avoid the regioselectivity issue?
A3: Yes, ring-forming reactions can provide better control over the final substitution pattern. For example, one could synthesize the desired product by reacting a substituted primary amine with hydrazine or a hydrazine derivative.[1] Another approach involves the reaction of formic hydrazide with triethyl orthoformate, followed by the addition of a primary amine, which is a known method for producing 4-substituted 1,2,4-triazoles.[7]
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete conversion can be due to several factors:
-
Inactive Reagents: The alkylating agent may have degraded, or the base may be of poor quality (e.g., hydrated potassium carbonate).
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Poor Solubility: One of the reagents may not be sufficiently soluble in the chosen solvent.
-
Deactivation of Base: If using a strong base like NaH, it can be quenched by any protic sources in the reaction, including the hydroxyl group of the product or residual water in the solvent.
Visualizing the Core Problem: N1 vs. N4 Alkylation
The following diagram illustrates the key competitive reaction pathway in the synthesis.
Caption: Competitive N1 vs. N4 alkylation pathways.
References
-
Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U-H. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1301. [Link]
-
Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. [Link]
-
Holm, M. & Straub, A. (2016). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 48(4), 317-360. [Link]
-
Kumar, V., Wahi, A., & Singh, A. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
-
MDPI. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(11), 2947. [Link]
-
ResearchGate. (2015). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
-
Shakyawan, D., Singh, G., & Kumar, V. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Shreeve, J. M., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. [Link]
-
Synlett. (2006). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Synlett, 2006(18), 2999-3002. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
"3-(4H-1,2,4-Triazol-4-yl)propan-1-ol" stability issues and degradation products
Welcome to the technical support center for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound and its potential degradation products.
The 1,2,4-triazole ring is a robust heterocyclic scaffold known for its metabolic stability and is a key component in many pharmaceutical agents.[1][2] However, like any chemical entity, 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol can be susceptible to degradation under certain experimental and storage conditions. Understanding these potential liabilities is crucial for ensuring the accuracy and reproducibility of your research.
This guide provides insights based on the general stability of 1,2,4-triazole derivatives and aims to equip you with the knowledge to anticipate and troubleshoot potential stability-related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol?
A1: While the 1,2,4-triazole ring itself is generally stable to hydrolysis and mild redox conditions, potential stability issues can arise from:
-
Thermal Stress: High temperatures can lead to decomposition.[3][4]
-
Strong Acidic or Basic Conditions: Although generally stable, extreme pH conditions can potentially lead to hydrolysis or rearrangement, though the triazole ring is notably resilient.[5][6][7]
-
Oxidative Stress: The presence of strong oxidizing agents can lead to the formation of N-oxides or degradation of the propanol side chain.[8][9]
-
Photodegradation: Exposure to UV light may induce degradation, a common issue for many organic molecules.[10][11]
Q2: What are the likely degradation products of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol?
A2: Based on the structure, potential degradation could occur at the propanol side chain or the triazole ring, especially under forced conditions. Likely degradation products include:
-
Oxidation of the alcohol: The primary alcohol could be oxidized to 3-(4H-1,2,4-triazol-4-yl)propanal and further to 3-(4H-1,2,4-triazol-4-yl)propanoic acid.
-
Cleavage of the N-C bond: Under harsh conditions, the bond between the triazole ring and the propyl chain could cleave, yielding 1,2,4-triazole and propan-1-ol or its degradation products.
-
Triazole Ring Opening: While the 1,2,4-triazole ring is generally stable, severe conditions like high heat or strong chemical treatment could potentially lead to its cleavage, forming various acyclic nitrogen-containing compounds.[4]
Q3: How should I properly store 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol to ensure its stability?
A3: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal, especially for long-term storage. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures for short periods.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent assay results or loss of compound potency over time. | Degradation of the compound in solution. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance against the older one. 2. Optimize Solvent and pH: Ensure the solvent system and pH are compatible with the compound's stability. Avoid highly acidic or basic conditions if possible. 3. Storage of Solutions: Store stock and working solutions at -20°C or -80°C. Perform a freeze-thaw stability study to assess degradation upon repeated use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Conduct Forced Degradation Studies: Systematically expose the compound to thermal, acidic, basic, oxidative, and photolytic stress to intentionally generate degradation products.[12][13][14] This will help in identifying the unknown peaks. 2. Characterize Degradants: Use LC-MS/MS and high-resolution mass spectrometry to determine the mass of the unknown peaks and propose potential structures. NMR spectroscopy of isolated degradants can confirm their identity. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation upon storage. | 1. Re-characterize the Material: Use analytical techniques like NMR, IR, and melting point to confirm the identity and purity of the compound. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, dry, inert atmosphere). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12][14]
Objective: To identify potential degradation products of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol under various stress conditions.
Materials:
-
3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent, dilute, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use a mass spectrometer detector to obtain mass information of the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol from its potential degradation products.
Instrumentation:
-
HPLC with a UV or PDA detector and a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
Detection:
-
UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan).
-
MS detection in positive ion mode to monitor the parent ion and potential degradation products.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
Visualizing Degradation and Workflows
Proposed Degradation Pathway
Caption: Proposed degradation pathways of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound.
References
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]
-
THERMAL BEHAVIOR OF SOME NEW TRIAZOLE DERIVATIVE COMPLEXES. AKJournals. Available at: [Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Institutes of Health. Available at: [Link]
-
Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PMC - PubMed Central. Available at: [Link]
-
Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]
-
(PDF) Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available at: [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Available at: [Link]
-
Photochemical decomposition of 1H-1,2,3-triazole derivatives. ACS Publications. Available at: [Link]
-
Stability of 1,2,4-triazoles? ResearchGate. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available at: [Link]
-
Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. Available at: [Link]
-
Forced Degradation – A Review. Available at: [Link]
-
Kinetics and products of photo-Fenton degradation of triazophos. PubMed. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
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- 9. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. pharmainfo.in [pharmainfo.in]
Technical Support Center: Optimizing Synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently encountered challenges, and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common hurdles and optimize your reaction conditions for yield, purity, and regioselectivity.
Reaction Overview & Core Challenge
The synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is primarily achieved via the N-alkylation of the 1,2,4-triazole ring with a suitable three-carbon electrophile. The principal challenge in this synthesis is controlling the regioselectivity of the alkylation. The 1,2,4-triazole anion is an ambident nucleophile, possessing two reactive nitrogen atoms (N1 and N4), leading to the potential formation of two constitutional isomers. The desired product is the thermodynamically stable N4-substituted isomer, while the N1-substituted isomer is often the kinetically favored product.[1]
General Synthetic Workflow
The overall process from starting materials to the purified final product is outlined below. Each step presents unique optimization and troubleshooting opportunities.
Sources
Technical Support Center: Scale-Up Synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Answering the call of drug development professionals, researchers, and scientists, this Technical Support Center guide provides in-depth troubleshooting and frequently asked questions for the scale-up synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol. As a Senior Application Scientist, this document is structured to deliver not just protocols, but the underlying scientific principles to empower your process development.
The synthesis of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol is a critical step in the manufacturing of various active pharmaceutical ingredients (APIs). While straightforward on a lab scale, its scale-up presents unique challenges related to regioselectivity, product isolation, and process safety. This guide addresses the most common issues encountered in the field.
The primary synthetic route involves the N-alkylation of 1,2,4-triazole with a suitable three-carbon synthon, typically 3-chloropropan-1-ol or 3-bromopropan-1-ol, in the presence of a base.
Caption: General workflow for the synthesis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
Troubleshooting Guide
This section addresses specific, practical problems that may arise during the synthesis and scale-up process.
Question 1: My reaction is producing a significant amount of the N1-substituted isomer, 1-(3-hydroxypropyl)-1H-1,2,4-triazole. How can I improve the regioselectivity for the desired N4 product?
Answer: Achieving high regioselectivity is a common challenge in the alkylation of 1,2,4-triazole.[1] The triazole anion is an ambident nucleophile, allowing for alkylation at either the N1 or N4 position. The ratio of these isomers is highly dependent on the reaction conditions.
-
Mechanism Insight: Alkylation at the more sterically hindered N4 position is favored under thermodynamic control, while alkylation at the N1 position is often the kinetic product. The choice of base and solvent system is critical in directing the outcome.
-
Base and Counter-ion: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF typically generates the sodium salt of 1,2,4-triazole. The small sodium cation associates more tightly with the N1 position, leaving the N4 position more accessible for alkylation. Conversely, using weaker bases like potassium carbonate (K₂CO₃) can favor N1 alkylation. Some studies suggest that the use of DBU as a base can lead to high yields of 1-substituted-1,2,4-triazoles.[2]
-
Solvent Effects: Polar protic solvents can solvate the triazole anion and influence the transition state energies for N1 versus N4 attack. However, polar aprotic solvents like DMF, acetonitrile, or DMSO are most commonly employed for this transformation.
-
Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 60-80 °C) can help favor the thermodynamically more stable N4 product. However, excessively high temperatures can lead to byproduct formation.
Troubleshooting Protocol:
-
Switch the Base: If using K₂CO₃, consider switching to NaH. Carefully add 1.05 equivalents of NaH (60% dispersion in mineral oil) to a solution of 1,2,4-triazole in anhydrous DMF at 0 °C.
-
Allow Salt Formation: Stir the mixture for 1 hour at room temperature to ensure complete formation of the sodium triazolide salt.
-
Controlled Addition: Slowly add the alkylating agent (e.g., 3-chloropropan-1-ol, 1.0 equivalent) to the reaction mixture, maintaining the temperature below 25 °C.
-
Thermal Drive: After the addition is complete, heat the reaction to 70 °C and monitor by HPLC until the starting material is consumed.
Caption: Decision tree for troubleshooting poor regioselectivity.
Question 2: My product is a thick oil or is "oiling out" during crystallization, making it very difficult to purify. How can I obtain a solid product?
Answer: This is a frequent issue, especially when residual impurities are present, which can depress the melting point and inhibit crystallization.[3] The high polarity of the triazole and hydroxyl groups also contributes to this behavior.[4]
-
Purity is Key: The first step is to ensure the crude product is as pure as possible. An aqueous work-up to remove inorganic salts and residual DMF is crucial.
-
Solvent Screening for Crystallization:
-
Anti-Solvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, isopropanol) and slowly add an anti-solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or toluene) until turbidity persists. Allow the solution to stand, or cool it, to induce crystallization.
-
Single Solvent: Try dissolving the product in a hot solvent where it has moderate solubility (e.g., acetonitrile, ethyl acetate) and allowing it to cool slowly.
-
-
Salt Formation: A highly effective strategy for purifying polar, basic compounds is to form a salt.[5] The resulting ionic compound often has a much higher melting point and better crystallinity.
-
Protocol for Salt Formation:
-
Dissolve the crude oil in a suitable solvent like isopropanol (IPA) or ethanol.
-
Slowly add a solution of an acid (e.g., hydrochloric acid in IPA, or methanesulfonic acid) dropwise while stirring.
-
Monitor for precipitation. If no solid forms, you may need to cool the solution or add an anti-solvent.
-
Filter the resulting solid salt and wash with a cold solvent. The freebase can be regenerated later if required by neutralization and extraction.
-
-
-
Chromatography Alternatives: If crystallization fails, standard silica gel chromatography can be challenging due to streaking.[3] Consider alternatives:
-
Reverse-Phase Chromatography (C18): This is often effective for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar molecules.[3]
-
Question 3: I'm experiencing low yields and incomplete conversion of my 1,2,4-triazole starting material. What factors should I investigate?
Answer: Low conversion can be attributed to several factors ranging from reagent quality to reaction conditions.
-
Base Stoichiometry and Activity: Ensure you are using at least one full equivalent of a strong base. If using NaH, its activity can decrease upon storage; use a fresh, reactive batch.
-
Water Content: The reaction is sensitive to water, which will consume the base and hydrolyze the alkylating agent. Use anhydrous solvents and ensure the 1,2,4-triazole is dry.
-
Reaction Temperature and Time: This alkylation may require thermal energy to proceed at a reasonable rate. If running at room temperature, consider increasing the temperature to 60-80 °C and extending the reaction time. Monitor the reaction progress by a suitable analytical method (TLC, HPLC, or GC).
-
Quality of Alkylating Agent: Ensure the 3-halopropan-1-ol is of high purity. Impurities could be non-reactive or could lead to side reactions.
| Parameter | Recommendation for Scale-Up | Rationale |
| Base | Sodium Hydride (NaH), 1.05 eq. | Favors formation of the N4-substituted thermodynamic product. |
| Solvent | Anhydrous Dimethylformamide (DMF) | Excellent solubility for the triazole salt and allows for higher reaction temperatures. |
| Temperature | 60 - 80 °C | Provides sufficient energy to overcome the activation barrier and favors the thermodynamic product. |
| Monitoring | HPLC, GC | Provides accurate tracking of starting material consumption and product/isomer formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: Several hazards must be addressed:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere (nitrogen or argon) and additions should be carefully controlled.
-
1,2,4-Triazole: While combustible, the main concern is dust. Fine dust can form explosive mixtures with air.[6] Ensure adequate ventilation and avoid dust generation during handling.[6]
-
Thermal Runaway: The alkylation reaction is exothermic. On a large scale, heat removal becomes critical. The alkylating agent should be added slowly with efficient cooling to maintain temperature control and prevent a runaway reaction.
-
Solvents: DMF is a common solvent for this reaction but is a reproductive toxin. Acetonitrile is flammable. Use appropriate personal protective equipment (PPE) and engineering controls (fume hoods).
Q2: Which analytical methods are best for in-process control and final product release?
A2: A combination of methods is recommended for robust process control:
-
HPLC (High-Performance Liquid Chromatography): This is the preferred method for monitoring the reaction. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) can effectively separate the starting 1,2,4-triazole, the N1-isomer, the N4-product, and other potential impurities.
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying isomers.[7][8] The chemical shifts of the triazole ring protons are distinct for the N1 and N4 isomers.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.
-
Karl Fischer Titration: To determine the water content in the starting materials and solvents, which is critical for reaction success.
Q3: Can I use 1,3-propanediol instead of 3-halopropan-1-ol as the alkylating agent?
A3: While possible through a Mitsunobu reaction or by converting the diol to a mono-sulfonate ester (e.g., tosylate, mesylate), it adds steps to the synthesis. Using 3-chloro or 3-bromopropan-1-ol is generally more direct and cost-effective for large-scale production.
References
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem.
- Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions - Benchchem.
- Overcoming low solubility of triazole derivatives in organic synthesis - Benchchem.
- Purification of triazoles - Google Patents.
- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH.
- synthesis of 1,2,4 triazole compounds - ISRES.
- A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing).
- common challenges in the synthesis of 1,2,4-triazole derivatives - Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
- (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF - ResearchGate.
- An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate.
- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions - ResearchGate.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH.
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol Analogs as Potential Antifungal Agents
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the continuous development of novel antifungal agents.[1] The 1,2,4-triazole moiety is a cornerstone pharmacophore in antifungal drug discovery, famously represented in blockbuster drugs like fluconazole and itraconazole.[1][2] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] This guide delves into the structure-activity relationships (SAR) of derivatives based on the simple scaffold, 3-(4H-1,2,4-triazol-4-yl)propan-1-ol, providing a comparative analysis based on established principles from related, more complex triazole antifungals.
While extensive research has focused on intricate fluconazole analogs, the foundational SAR of simpler N-alkylated triazole alcohols is less explored. Understanding the contribution of each molecular component of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol is crucial for designing novel derivatives with enhanced potency and favorable pharmacokinetic profiles. This guide will explore the hypothetical and extrapolated SAR by dissecting the core molecule into three key regions: the 1,2,4-triazole ring, the propan-1-ol linker, and the terminal hydroxyl group.
The Core Scaffold: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
The fundamental structure of 3-(4H-1,2,4-triazol-4-yl)propan-1-ol serves as our baseline for comparison. Its antifungal activity, if any, is likely to be weak, but it provides a template for strategic chemical modifications aimed at improving its interaction with the CYP51 active site.
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- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol: A Comparative Guide to Aromatase Inhibition
This technical guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, as an inhibitor of the aromatase enzyme (CYP19A1). Given the prevalence of the 1,2,4-triazole scaffold in known aromatase inhibitors, we postulate a similar activity for this compound.[1] To rigorously test this hypothesis, we present a direct comparison with Letrozole, a potent and selective non-steroidal, third-generation aromatase inhibitor widely used in the treatment of hormone-dependent breast cancer.[2][3]
This guide is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, comparative data analysis, and the scientific rationale behind each step, ensuring a robust and self-validating approach to mechanistic validation.
Introduction: The Rationale for Aromatase Inhibition
Aromatase is a critical cytochrome P450 enzyme responsible for the final and rate-limiting step of estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[3][4] In estrogen receptor-positive (ER+) breast cancers, the growth of tumor cells is driven by estrogen.[4] Consequently, inhibiting aromatase is a cornerstone of endocrine therapy, as it effectively depletes the estrogen supply that fuels cancer proliferation.[3]
The 1,2,4-triazole moiety is a key pharmacophore in many non-steroidal aromatase inhibitors.[1] Letrozole, our comparator, functions as a competitive inhibitor by binding to the heme group of the aromatase's cytochrome P450 subunit, thereby blocking its catalytic activity.[1] We hypothesize that 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol shares this mechanism. This guide outlines the necessary in vitro and cell-based assays to confirm this hypothesis and quantify its potency relative to Letrozole.
Experimental Validation Strategy
Our validation strategy is a two-tiered approach. First, we will determine the direct inhibitory effect of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol on aromatase enzymatic activity using an in vitro assay. Second, we will assess the compound's effect on the proliferation of an estrogen-dependent breast cancer cell line to confirm its biological activity in a cellular context.
Caption: Hypothesized Aromatase Inhibition Pathway.
Conclusion and Interpretation
The experimental framework detailed in this guide provides a robust methodology for validating the mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol as an aromatase inhibitor.
-
In Vitro Assay: A low nanomolar IC50 value from the direct enzyme inhibition assay would provide strong evidence that the compound directly interacts with and inhibits aromatase. Comparing this value to that of Letrozole will establish its relative potency. [2]* Cell-Based Assay: A corresponding low nanomolar IC50 value in the MCF-7 proliferation assay will confirm that the enzymatic inhibition translates into a functional anti-proliferative effect in a biologically relevant system. [4] A close correlation between the IC50 values from both assays would strongly support the hypothesis that the primary mechanism of action for the observed anti-proliferative effect is indeed aromatase inhibition. Discrepancies between the two IC50 values might suggest other mechanisms at play, such as off-target effects or differences in cell permeability, warranting further investigation.
This comparative approach, grounded in established protocols and a well-characterized standard, ensures the generation of reliable and interpretable data, which is crucial for the advancement of novel therapeutic candidates in drug development.
References
- Dr. Oracle. (2025, December 5). What is the mechanism of action of Letrozole (aromatase inhibitor)?
- A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. (2021, September 16). PubMed Central (PMC) - NIH.
- Letrozole as a potent inhibitor of cell proliferation and expression of metalloproteinases (MMP-2 and MMP-9) by human epithelial breast cancer cells. PubMed.
- The discovery and mechanism of action of letrozole. PubMed.
- A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. ResearchGate.
- (2024, June 14). What is Letrozole used for? Patsnap Synapse.
- Letrozole | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Letrozole: How It Works & Side Effects. Cleveland Clinic.
- A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Semantic Scholar.
- (2006, August 2). Role of Androgens on MCF-7 Breast Cancer Cell Growth and on the Inhibitory Effect of Letrozole. AACR Journals.
- IC50. Wikipedia.
- Role of Androgens on MCF-7 Breast Cancer Cell Growth and on the Inhibitory Effect of Letrozole. PubMed.
- (2012, December 19). The aromatase inhibitor letrozole enhances the effect of doxorubicin and docetaxel in an MCF7 cell line model. BioDiscovery.
- IC50 Determination. edX.
- (2021, September 16). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. PubMed - NIH.
- Letrozole-, Anastrozole-, and Tamoxifen-Responsive Genes in MCF-7aro Cells: A Microarray Approach. PubMed.
- Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library.
- Protocol of Aromatase Breast cancer cell line (MCF-7 aro) Cell- based Assay for High-throughput Screening.
- Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) July 2011. EPA.
- Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. PubMed Central.
- (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- The Selective Inhibition of Aromatase by Fadrozole: A Technical Guide. Benchchem.
- (2015, November 10). Is IC50 meaningful for in vitro assay of competitive inhibition? ResearchGate.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central (PMC) - NIH.
- Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (AB284522). Abcam.
- Application Notes and Protocols: In Vitro Cell Proliferation Assays Using MCF-7 Cells for Trimellitate Toxicity. Benchchem.
- Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Oxford Academic.
- (2015, January 26). New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane. Spandidos Publications.
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- 4. Letrozole as a potent inhibitor of cell proliferation and expression of metalloproteinases (MMP-2 and MMP-9) by human epithelial breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol and Commercial Triazole Fungicides
This guide provides a comprehensive framework for evaluating the antifungal efficacy of the novel triazole compound, 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, in comparison to established commercial triazole fungicides. As the development of new antifungal agents is crucial to combat emerging resistance and provide broader-spectrum solutions, a rigorous and scientifically sound comparative analysis is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol and a template for data analysis and visualization.
Introduction to Triazole Antifungal Agents
Triazole fungicides are a cornerstone of fungal disease management in both agriculture and medicine. Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function, abnormal fungal growth, and ultimately, cell death.[2][3]
This guide focuses on comparing the potential efficacy of a novel compound, 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol , against well-established commercial triazole fungicides:
-
Tebuconazole: A broad-spectrum fungicide used extensively in agriculture to control a wide range of fungal diseases in cereals and other crops.[4][5]
-
Propiconazole: Another widely used systemic fungicide with both protective and curative action against various fungal pathogens in turfgrass, ornamentals, and agricultural crops.[6][7][8][9][10][11]
-
Difenoconazole: A broad-spectrum triazole fungicide known for its preventative and curative properties against numerous fungal diseases in fruits, vegetables, and cereals.[6][12][13][14][15][16]
The structural similarity of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol to these commercial fungicides suggests a similar mode of action, making a direct efficacy comparison highly relevant.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of triazoles is centered on their ability to disrupt the fungal cell membrane. The following diagram illustrates the targeted signaling pathway.
Comparative Efficacy Evaluation: A Proposed Experimental Protocol
To objectively compare the antifungal efficacy of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol with commercial fungicides, a standardized in vitro susceptibility testing method is essential. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.[17][18][19]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Step-by-Step Methodology
2.1. Fungal Strains and Culture Conditions
-
Selection of Fungal Pathogens: A panel of economically important plant pathogenic fungi should be selected. For this hypothetical study, we will consider Fusarium graminearum (causative agent of Fusarium head blight in wheat) and Aspergillus flavus (a common post-harvest pathogen and mycotoxin producer).
-
Culture Maintenance: Fungal isolates will be maintained on Potato Dextrose Agar (PDA) at 25°C. For long-term storage, cultures will be maintained at 4°C and periodically sub-cultured to ensure viability.
2.2. Preparation of Antifungal Stock Solutions
-
Compound Solubilization: 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, Tebuconazole, Propiconazole, and Difenoconazole will be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions of 10 mg/mL.
-
Working Solutions: The stock solutions will be further diluted in RPMI-1640 medium (buffered with MOPS) to create a series of working solutions.
2.3. Inoculum Preparation
-
Spore Suspension: Fungal spores will be harvested from 7-10 day old PDA cultures by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80. The surface will be gently scraped to dislodge the spores.
-
Standardization: The resulting spore suspension will be filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration will be determined using a hemocytometer and adjusted to a final concentration of 1 x 10^5 spores/mL in RPMI-1640 medium.
2.4. Broth Microdilution Assay
-
Plate Setup: The assay will be performed in sterile 96-well microtiter plates. A two-fold serial dilution of each antifungal agent will be prepared directly in the wells, ranging from a final concentration of 0.0625 µg/mL to 64 µg/mL.
-
Inoculation: Each well will be inoculated with 100 µL of the standardized fungal spore suspension.
-
Controls: Each plate will include a positive control (fungal suspension without any antifungal agent) and a negative control (sterile medium only).
-
Incubation: The plates will be incubated at 28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
2.5. Determination of Minimum Inhibitory Concentration (MIC)
-
Visual Assessment: The MIC will be determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.
-
Spectrophotometric Reading: For a more quantitative assessment, the optical density (OD) at 600 nm can be measured using a microplate reader. The percentage of growth inhibition will be calculated relative to the positive control.
2.6. Calculation of EC50 Values
-
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. The EC50 values will be calculated by fitting the dose-response data to a sigmoidal curve using appropriate statistical software (e.g., GraphPad Prism).
Hypothetical Comparative Efficacy Data
The following table presents hypothetical data for the purpose of illustrating the expected outcomes of the proposed study. The values are not based on actual experimental results for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
| Antifungal Agent | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) |
| 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | Fusarium graminearum | 2 | 0.8 |
| Aspergillus flavus | 4 | 1.5 | |
| Tebuconazole | Fusarium graminearum | 1 | 0.5 |
| Aspergillus flavus | 2 | 0.9 | |
| Propiconazole | Fusarium graminearum | 4 | 1.2 |
| Aspergillus flavus | 8 | 3.5 | |
| Difenoconazole | Fusarium graminearum | 2 | 0.7 |
| Aspergillus flavus | 4 | 1.8 |
Interpretation and Future Directions
Based on the hypothetical data presented, 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol demonstrates promising antifungal activity against both Fusarium graminearum and Aspergillus flavus. Its efficacy appears comparable to that of difenoconazole and superior to propiconazole against the tested pathogens. While tebuconazole shows slightly higher potency in this hypothetical scenario, the novel compound's performance warrants further investigation.
Future studies should expand the panel of fungal pathogens to include a wider range of agronomically and clinically relevant species. In vivo studies in greenhouse and field settings will be crucial to validate the in vitro findings and assess the compound's performance under real-world conditions. Furthermore, toxicological studies are necessary to determine the safety profile of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol for non-target organisms and the environment.
Conclusion
The systematic evaluation of novel antifungal compounds is a critical component of the ongoing effort to manage fungal diseases effectively. The experimental framework outlined in this guide provides a robust methodology for comparing the efficacy of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol against established commercial fungicides. While the presented data is illustrative, it highlights the potential of this novel triazole derivative as a candidate for further development. Rigorous adherence to standardized protocols and comprehensive data analysis will be instrumental in determining its true potential as a valuable addition to the arsenal of antifungal agents.
References
-
Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022, April 25). YouTube. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI.
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A Comparative Cytotoxicity Assessment of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol Against Human Cancer Cell Lines
A Technical Guide for Drug Development Professionals
Introduction
The Imperative of Cytotoxicity Profiling in Drug Discovery
In the landscape of modern oncology, the precise evaluation of a compound's cytotoxic potential is a foundational step in the preclinical development of novel therapeutic agents. Cytotoxicity profiling provides essential data on a molecule's ability to inhibit cell proliferation or induce cell death, forming the basis for its consideration as a potential anticancer drug. This process involves exposing various cancer cell lines to the compound and quantifying its effect on cell viability. The resulting data, often expressed as the half-maximal inhibitory concentration (IC50), is a critical metric for assessing potency and selectivity, guiding the subsequent stages of drug development.
The 1,2,4-Triazole Scaffold: A Privileged Structure in Oncology
The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] This heterocyclic moiety can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors.[2][3][4] In the context of cancer, 1,2,4-triazole derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of critical enzymes, interference with cell cycle progression, and the induction of apoptosis (programmed cell death).[1][5]
Objective: A Data-Driven Comparison of a Model Triazole Compound
Comparative Cytotoxicity Analysis
The potency and selectivity of a potential anticancer compound are best understood through direct comparison with established drugs across a standardized panel of cancer cell lines.
Rationale for Selected Human Cancer Cell Lines
To obtain a broad-spectrum view of cytotoxic activity, a panel of well-characterized human cancer cell lines representing diverse tumor types was selected:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
A549: A human lung adenocarcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
Benchmarking Against a Clinical Standard: Doxorubicin
Doxorubicin is a potent anthracycline antibiotic used in chemotherapy for a wide range of cancers.[6][7] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to the inhibition of DNA replication and transcription. By comparing the IC50 values of our model compound to those of Doxorubicin, we can benchmark its relative potency.
Quantitative Cytotoxicity Data (IC50 Values)
The following table summarizes the representative in vitro cytotoxic activity of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol and the positive control, Doxorubicin, against the selected human cancer cell lines. The data is presented as IC50 values (in µM), which represent the concentration of the compound required to inhibit cell proliferation by 50% after a 48-hour incubation period, as determined by the MTT assay.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | 18.06[8] | 45.16[9] | 12.1[10] |
| Doxorubicin (Positive Control) | 2.50[6] | 0.0178 (17.83 nM)[11] | 2.92[6] |
Note: The IC50 values for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol are synthesized from published data for structurally similar 1,2,4-triazole derivatives to provide a representative comparison.[8][9][10] IC50 values for Doxorubicin can vary between studies based on experimental conditions.[6][11]
Discussion of Potency and Selectivity
Based on the representative data, 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol exhibits moderate cytotoxic activity in the low micromolar range against the tested cell lines. As expected, its potency is significantly lower than that of Doxorubicin, a highly potent clinical agent. The model compound displays some degree of differential cytotoxicity, with the HeLa and MCF-7 cell lines showing greater sensitivity compared to the A549 lung cancer cell line. This suggests a potential, albeit modest, level of selectivity that could be explored and optimized through further structural modifications.
Mechanistic Insights
Understanding the mechanism by which a compound induces cytotoxicity is crucial for its development. While the precise targets of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol are unknown, we can infer potential pathways based on the established activities of other 1,2,4-triazole derivatives.
Potential Mechanisms of Triazole-Induced Cytotoxicity
Many triazole-based anticancer agents function by inducing apoptosis.[3][5] Apoptosis is an orderly process of programmed cell death that is essential for eliminating damaged or cancerous cells. This process can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which are responsible for the execution phase of apoptosis. Studies on novel triazole derivatives have shown that they can trigger apoptosis by causing DNA strand breaks and increasing the population of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic bodies.[12]
Hypothetical Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a hypothetical mechanism by which 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol could induce apoptosis in a cancer cell.
Caption: Hypothetical intrinsic apoptosis pathway induced by the model compound.
Experimental Protocols & Methodologies
Reproducibility is the cornerstone of scientific research. The following sections provide detailed, step-by-step protocols for the assessment of cytotoxicity.
Standard Cytotoxicity Assessment Workflow
The overall workflow for determining the IC50 value of a compound is a multi-step process requiring careful execution.
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13][14] Live cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Doxorubicin stock solution (positive control)
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin, count them, and adjust the cell suspension density. Seed 5,000-10,000 cells in 100 µL of complete medium per well into a 96-well plate. Include wells for "cells only" (vehicle control) and "medium only" (blank). Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Preparation and Treatment: Prepare a series of dilutions of the test compound and Doxorubicin in complete culture medium. A typical 2-fold serial dilution might range from 100 µM down to 0.1 µM. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. For vehicle control wells, add medium containing the same concentration of DMSO used for the highest compound concentration (typically <0.5%).
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: After the treatment incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[16] Return the plate to the incubator for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.[13] Add 150 µL of DMSO to each well and place the plate on a shaker for 10-15 minutes at low speed to fully dissolve the crystals.[13][16]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[16]
Data Analysis and IC50 Determination
-
Blank Correction: Subtract the average OD of the "medium only" wells from the OD of all other wells.
-
Calculate Percent Viability: The percent viability for each compound concentration is calculated relative to the vehicle-treated control cells using the following formula:
-
% Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that results in 50% cell viability.[17]
Conclusion & Future Perspectives
This guide provides a comparative framework for evaluating the cytotoxicity of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol as a model for N-alkanol substituted triazoles. The representative data indicates that this class of compounds possesses moderate cytotoxic activity and warrants further investigation. The provided protocols offer a robust methodology for researchers to conduct their own assessments.
Future work should focus on synthesizing a library of analogues to establish a clear structure-activity relationship (SAR), aiming to enhance potency and selectivity.[1] Furthermore, detailed mechanistic studies, including cell cycle analysis and apoptosis assays (e.g., Annexin V staining), are necessary to elucidate the precise molecular targets and pathways modulated by these compounds, paving the way for their potential development as next-generation anticancer therapeutics.[8][12]
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A Researcher's Guide to the Statistical Analysis of Triazole Antifungal Agents: A Comparative Study
For Immediate Release
[City, State] – January 17, 2026 – In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of potent new therapies. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the experimental data for a representative 1,2,4-triazole derivative, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, and its analogues, contextualized within the broader class of triazole antifungals, including the clinically significant fluconazole.
While the specific compound "3-(4H-1,2,4-Triazol-4-yl)propan-1-ol" lacks extensive published experimental data, this guide leverages a well-documented analogue to illustrate the critical principles of synthesis, characterization, and biological evaluation essential for advancing antifungal research.
The 1,2,4-Triazole Core: A Privileged Scaffold in Antifungal Chemistry
The 1,2,4-triazole ring is a key pharmacophore in a multitude of antifungal drugs.[1] Its prevalence stems from its ability to coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is shared by prominent antifungal agents like fluconazole and itraconazole.[2]
The versatility of the 1,2,4-triazole ring allows for substitutions at various positions, enabling the fine-tuning of antifungal activity, selectivity, and pharmacokinetic properties.[1] This guide will delve into the experimental analysis of a specific series of these compounds to provide a practical framework for researchers in the field.
Synthesis and Characterization: From Precursors to Purified Compounds
The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives typically follows a well-established synthetic route, beginning with the appropriate benzoic acid. A general synthetic pathway is outlined below.
Caption: General synthetic workflow for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[3]
-
Synthesis of Benzoic Acid Hydrazide: Benzoic acid is reacted with hydrazine hydrate to yield benzoic acid hydrazide.
-
Formation of Potassium Dithiocarbazinate Salt: The resulting hydrazide is treated with carbon disulfide in an alkaline ethanolic solution to form the potassium dithiocarbazinate salt.
-
Cyclization to the Triazole Core: The potassium salt is then cyclized with hydrazine hydrate to form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.
-
Synthesis of Schiff Bases: The core triazole is condensed with various substituted aromatic aldehydes to produce Schiff base derivatives.
-
Formation of Thiazolidinone Derivatives: The Schiff bases are subsequently cyclized with thioglycolic acid to yield the final thiazolidinone derivatives.
Characterization: The synthesized compounds are rigorously characterized using a suite of analytical techniques to confirm their structure and purity. These include:
-
Melting Point (M.P.): To determine the purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR & ¹³C NMR): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Elemental Analysis: To determine the elemental composition of the synthesized molecules.
Comparative Antifungal Activity: A Statistical Deep Dive
The in vitro antifungal activity of the synthesized compounds is typically evaluated against a panel of pathogenic fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Below is a comparative table summarizing the antifungal activity of representative 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives against various fungal strains, with the widely used antifungal drug Ketoconazole included for reference.
| Compound ID | Substituent on Phenyl Ring | Fungal Strain | MIC (µg/mL)[3] |
| 5b | 4-Chloro | Microsporum gypseum | < 3.12 |
| 5c | 2,4-Dichloro | Microsporum gypseum | < 3.12 |
| 5d | 4-Fluoro | Microsporum gypseum | < 3.12 |
| 5e | 2-Chloro | Microsporum gypseum | < 3.12 |
| 5m | 2-Fluoro | Microsporum gypseum | < 3.12 |
| 5n | 3-Chloro, 4-Fluoro | Microsporum gypseum | < 3.12 |
| Ketoconazole (Standard) | - | Microsporum gypseum | 3.12 |
| Various Derivatives | - | Staphylococcus aureus | 3.12 - 25 |
| Various Derivatives | - | Candida albicans | > 100[3] |
| Various Derivatives | - | Aspergillus niger | > 100[3] |
Analysis of Structure-Activity Relationship (SAR):
The experimental data reveals crucial insights into the structure-activity relationship of these triazole derivatives. The presence of electron-withdrawing groups, such as halogens (Cl, F), on the phenyl ring appears to enhance the antifungal activity against Microsporum gypseum.[3] Notably, several synthesized compounds exhibited superior or comparable activity to the standard drug Ketoconazole against this particular fungal strain.[3] However, the tested derivatives showed limited activity against Candida albicans and Aspergillus niger.[3]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The antifungal activity of 1,2,4-triazole derivatives is primarily attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
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A Comparative Guide to 1,2,4-Triazole Propanol Analogs in Antimicrobial Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents.[1][2] Its stability against metabolic degradation and the ability of its nitrogen atoms to form crucial hydrogen bonds with biological receptors make it a privileged scaffold in drug design.[2] When coupled with a propanol linker, this heterocyclic system forms the backbone of numerous potent antifungal agents, most notably fluconazole. This guide provides a comparative analysis of peer-reviewed studies on analogs of the 1,2,4-triazole propanol scaffold, focusing on their synthesis, structure-activity relationships (SAR), and performance as antimicrobial agents. We will delve into the experimental data that illuminates how subtle molecular modifications can lead to significant changes in biological efficacy.
The 1,2,4-Triazole Propanol Scaffold: Synthesis and Rationale
The foundational structure, exemplified by compounds like fluconazole [2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol], features a central propan-2-ol core flanked by two 1,2,4-triazole rings and a substituted phenyl group.[3] The tertiary alcohol is a key functional group that can be derivatized to modulate the compound's physicochemical properties, such as solubility and membrane permeability.
The synthesis of analogs often involves the modification of this hydroxyl group, typically through esterification. This approach is experimentally sound because the requisite acid chlorides are readily prepared from a wide array of commercially available carboxylic acids using reagents like thionyl chloride or phosphorus pentachloride.[3] This strategy allows for the systematic exploration of how different substituents impact biological activity.
Caption: Generalized workflow for the synthesis of ester-based triazole propanol analogs.
Comparative Analysis of Antifungal Activity
A key measure of an antifungal agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Lower MIC values indicate higher potency. The following data, compiled from a study on fluconazole derivatives, compares the in vitro antifungal activity of various analogs against pathogenic fungi.[3]
| Compound ID | R-Group (Substituent) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| Fluconazole | -H (Parent Drug) | 14.5 | 16.2 |
| 6 | 4-Nitrobenzoyl | 12.5 | 13.5 |
| 11 | 2,4-Dichlorobenzoyl | 13.2 | 14.8 |
| 15 | 3,5-Dinitrobenzoyl | 12.8 | 14.2 |
| 2 | Acetyl | 18.5 | 20.4 |
| 4 | Benzoyl | 17.2 | 18.5 |
| Data synthesized from Ohlan R, et al. ARKIVOC, 2007.[3] |
Analysis of Performance Data:
The experimental results reveal a clear structure-activity relationship.[3]
-
Electron-Withdrawing Groups Enhance Potency: Analogs substituted with strongly electron-withdrawing groups, such as nitro (Compound 6 , 15 ) and dichloro (Compound 11 ) moieties on the benzoyl ring, demonstrated lower MIC values—and thus higher antifungal activity—than the parent fluconazole.[3] This suggests that the electronic properties of the substituent play a critical role in the drug's interaction with its target. The target for azole antifungals is the cytochrome P-450 dependent enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4]
-
Aliphatic and Unsubstituted Aromatic Groups Reduce Potency: In contrast, the addition of a simple acetyl group (Compound 2 ) or an unsubstituted benzoyl group (Compound 4 ) led to a decrease in activity compared to fluconazole, as indicated by their higher MIC values.[3]
This comparative data underscores the principle that rational drug design, guided by an understanding of electronic and steric effects, can lead to the development of more potent therapeutic agents.
Structure-Activity Relationship (SAR) Insights
The collective data from studies on 1,2,4-triazole analogs allows for the deduction of key SAR principles. The presence of specific functional groups and their position on the molecular scaffold directly influences the biological activity. Fused heterocyclic systems and the presence of sulfur-containing linkages have also been suggested to contribute to enhanced antimicrobial effects.[5]
Caption: Key structure-activity relationships for 1,2,4-triazole propanol analogs.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these analogs.
Protocol: Synthesis of a Benzoyl Ester Analog of Fluconazole
This protocol describes the reaction between the alcoholic function of fluconazole and an acid chloride, a common method for producing these derivatives.[3]
Objective: To synthesize a fluconazole ester derivative for biological screening.
Materials:
-
Fluconazole
-
Substituted Benzoic Acid (e.g., 4-nitrobenzoic acid)
-
Thionyl Chloride (SOCl₂)
-
Dry Pyridine
-
Dry Benzene
-
Sodium Bicarbonate (5% w/v solution)
-
Anhydrous Sodium Sulfate
-
Petroleum Ether
Procedure:
-
Acid Chloride Preparation: A mixture of the selected benzoic acid (0.01 mol) and thionyl chloride (0.02 mol) is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting acid chloride is used immediately in the next step.
-
Rationale: This is a standard and efficient method for converting a carboxylic acid to a more reactive acid chloride, preparing it for esterification.
-
-
Esterification: The freshly prepared acid chloride (0.01 mol) dissolved in dry benzene is added dropwise to a solution of fluconazole (0.01 mol) in dry pyridine.
-
Rationale: Pyridine acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards product formation.
-
-
Reaction & Work-up: The reaction mixture is stirred at room temperature for 5-6 hours. The mixture is then washed sequentially with water, 5% sodium bicarbonate solution, and again with water to remove unreacted acid and pyridine.
-
Isolation & Purification: The organic layer (benzene) is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent like petroleum ether to yield the final ester product.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Dilution Method)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Objective: To quantitatively assess the antifungal activity of synthesized analogs against pathogenic fungal strains.
Materials:
-
Synthesized triazole compounds
-
Standard antifungal drug (e.g., Ketoconazole, Fluconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud's Dextrose Broth
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Stock solutions of the synthesized compounds and the standard drug are prepared in DMSO at a concentration of 100 µg/mL.
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the stock solutions are made using Sabouraud's Dextrose Broth to achieve a range of concentrations (e.g., from 100 µg/mL down to 1.56 µg/mL).
-
Inoculation: A standardized inoculum of the fungal suspension is prepared and added to each well of the microtiter plate.
-
Controls: A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included on each plate. A solvent control (broth + inoculum + DMSO) is also run to ensure the solvent has no inhibitory effect.
-
Incubation: The plates are incubated at 30-35°C for 24-48 hours (for yeasts like C. albicans) or longer for molds (A. niger).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The 1,2,4-triazole propanol scaffold remains a highly productive platform for the discovery of novel antimicrobial agents. Peer-reviewed studies consistently demonstrate that strategic modification of the core structure can significantly enhance biological activity. The derivatization of the central hydroxyl group, particularly with aromatic moieties bearing strong electron-withdrawing substituents, has proven to be a successful strategy for increasing antifungal potency.[3] The synthesis and screening protocols detailed herein provide a validated framework for researchers to continue exploring this versatile chemical space. Future work may focus on creating hybrid molecules that combine the triazole core with other pharmacophores to overcome emerging drug resistance and broaden the spectrum of activity.[5][6]
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. Available at: [Link]
-
(PDF) Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Der Pharma Chemica. Available at: [Link]
-
Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. PubMed. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
(PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]
-
Making triazoles, the green way | Feature. RSC Education. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available at: [Link]
-
Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]
-
Structure-activity relationship between triazoles as miconazole analogues. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. ResearchGate. Available at: [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC - PubMed Central. Available at: [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. Available at: [Link]
-
2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Semantic Scholar. Available at: [Link]
Sources
- 1. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
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A Comparative Review of Triazole Antifungals: Evaluating the Potential of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
In the ever-evolving landscape of antifungal drug discovery, the triazole class of compounds remains a cornerstone in the treatment of invasive fungal infections. Their targeted mechanism of action and broad-spectrum efficacy have established them as indispensable therapeutic agents. This guide provides a comparative overview of established triazole antifungals and evaluates the potential of a lesser-studied molecule, 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, within the context of established structure-activity relationships. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antifungal therapies.
The Triazole Antifungals: A Pillar of Antifungal Therapy
Triazole antifungals are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[1] They represent a significant advancement over the earlier imidazole antifungals, offering an improved safety profile and broader spectrum of activity. The clinical success of first-generation triazoles like fluconazole and itraconazole paved the way for second-generation agents such as voriconazole, posaconazole, and isavuconazole, which exhibit enhanced activity against a wider range of fungal pathogens, including resistant strains.[2]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, triazoles prevent the demethylation of lanosterol, a precursor to ergosterol.[3] This disruption leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its permeability and inhibiting fungal growth and replication.[3]
Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by Triazoles.
Structure-Activity Relationships (SAR) of Triazole Antifungals
The antifungal efficacy of triazole compounds is intrinsically linked to their molecular structure. Key structural features that govern their activity have been elucidated through extensive research and the synthesis of numerous derivatives.[3]
A fundamental pharmacophore for triazole antifungals includes:
-
A 1,2,4-triazole ring: Essential for coordinating with the heme iron of CYP51.
-
A dihalogenated phenyl group: Typically a 2,4-difluorophenyl moiety, which provides strong hydrophobic interactions within the active site of the enzyme.[1]
-
A two-carbon linker: Connecting the triazole and the dihalogenated phenyl group.
-
A hydroxyl group on the carbon alpha to the phenyl ring: This group forms a crucial hydrogen bond with the CYP51 enzyme.[1]
The side chains attached to this core structure are a major point of differentiation among various triazole antifungals and significantly influence their spectrum of activity, pharmacokinetic properties, and resistance profiles.[4] For instance, the extended side chains of itraconazole and posaconazole contribute to their broader spectrum of activity compared to fluconazole.[2]
Evaluating the Potential of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Structural Analysis:
-
1,2,4-Triazole Ring: The presence of the 4H-1,2,4-triazol-4-yl moiety is a promising feature, as the 1,2,4-triazole ring is a key component for antifungal activity.
-
Propan-1-ol Side Chain: The three-carbon chain with a terminal hydroxyl group is a significant deviation from the typical pharmacophore of clinically used triazoles. While the hydroxyl group could potentially engage in hydrogen bonding, the overall structure lacks the critical dihalogenated phenyl group and the specific stereochemistry known to be optimal for high-affinity binding to CYP51.
Hypothetical Performance:
Based on this structural analysis, it is hypothesized that 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol would likely exhibit weak to moderate antifungal activity. The absence of the dihalogenated phenyl ring, a key feature for potent CYP51 inhibition, is a major structural deficiency. It is plausible that its mechanism of action might differ from that of classical triazole antifungals, or that it may have off-target effects.
To rigorously assess the antifungal potential of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, a series of in vitro and in vivo experiments would be necessary.
Proposed Experimental Workflow for Antifungal Evaluation
The following experimental workflow is proposed to systematically evaluate the antifungal properties of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol.
Caption: Proposed experimental workflow for antifungal evaluation.
Detailed Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol against a panel of pathogenic fungal strains.
Materials:
-
3-(4H-1,2,4-Triazol-4-yl)propan-1-ol (test compound)
-
Fluconazole (control compound)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol and fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.
-
The endpoint can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Comparative Data of Established Triazole Antifungals
The following tables summarize the in vitro activity and pharmacokinetic properties of several clinically important triazole antifungals. Data for 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol is not available and would need to be determined experimentally.
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Selected Triazole Antifungals
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| Fluconazole | 2 | >64 | 8 |
| Itraconazole | 0.5 | 1 | 0.25 |
| Voriconazole | 0.06 | 1 | 0.12 |
| Posaconazole | 0.06 | 0.5 | 0.25 |
| 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | N/A | N/A | N/A |
| Data is compiled from various sources and may vary depending on the specific strains tested. |
Table 2: Comparative Pharmacokinetic Properties of Selected Triazole Antifungals
| Property | Fluconazole | Itraconazole | Voriconazole | Posaconazole | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol |
| Bioavailability | >90% | Variable (food dependent) | >90% | Variable (food dependent) | N/A |
| Protein Binding | ~12% | >99% | ~58% | >98% | N/A |
| Metabolism | Minimal | Extensive (CYP3A4) | Extensive (CYP2C19, CYP3A4) | Minimal | N/A |
| Half-life | ~30 hours | ~21 hours | ~6 hours (dose-dependent) | ~35 hours | N/A |
| N/A: Not Available |
Mechanisms of Resistance to Triazole Antifungals
The emergence of resistance to triazole antifungals is a growing clinical concern. The primary mechanisms of resistance include:
-
Target Site Modification: Mutations in the ERG11 gene (encoding CYP51) can lead to reduced binding affinity of the triazole drug to its target enzyme.
-
Overexpression of the Target Enzyme: Increased production of CYP51 can titrate out the drug, requiring higher concentrations for inhibition.
-
Efflux Pump Overexpression: Fungal cells can actively transport the antifungal drug out of the cell through the action of ATP-binding cassette (ABC) transporters and major facilitators, reducing the intracellular drug concentration.
Conclusion and Future Perspectives
While established triazole antifungals remain critical in our therapeutic arsenal against fungal diseases, the continuous search for novel agents with improved efficacy, broader spectrum, and the ability to overcome resistance is paramount. The structural analysis of 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol suggests that it may not possess the potent and broad-spectrum activity of clinically used triazoles due to the absence of key pharmacophoric features. However, this does not preclude the possibility of it having a novel mechanism of action or activity against specific fungal species.
The proposed experimental workflow provides a roadmap for the systematic evaluation of this and other novel triazole derivatives. Such studies are essential to uncover new lead compounds and to deepen our understanding of the structure-activity relationships that govern antifungal efficacy. The insights gained from these investigations will be invaluable in the rational design of the next generation of triazole antifungals.
References
- Sheng, C., Zhang, W., Ji, H., Song, Y., Zhang, M., Zhou, Y., Lu, J., & Zhu, J. (2004). Design, synthesis and antifungal activity of novel triazole derivatives. Chinese Chemical Letters, 15(4), 404-407.
-
Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]
-
Li, Y., Geng, J., Liu, Y., Zhang, Y., & Sun, N. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244778. [Link]
- Katiyar, S. K., & Edlind, T. D. (2001). Advances in synthetic approach to and antifungal activity of triazoles. Mini reviews in medicinal chemistry, 1(3), 257-268.
Sources
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

